molecular formula C6H16N2 B12312580 N,N,N-Trimethyl-1,3-propanediamine-d6

N,N,N-Trimethyl-1,3-propanediamine-d6

Cat. No.: B12312580
M. Wt: 122.24 g/mol
InChI Key: SORARJZLMNRBAQ-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-1,3-propanediamine-d6 is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 122.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H16N2

Molecular Weight

122.24 g/mol

IUPAC Name

N-methyl-N',N'-bis(trideuteriomethyl)propane-1,3-diamine

InChI

InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i2D3,3D3

InChI Key

SORARJZLMNRBAQ-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC)C([2H])([2H])[2H]

Canonical SMILES

CNCCCN(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the deuterated diamine, N,N,N-Trimethyl-1,3-propanediamine-d6. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalysis and for elucidating metabolic pathways of related compounds.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the initial synthesis of a suitable precursor followed by a selective deuteration step. Given the common availability of starting materials, a plausible and efficient synthesis commences with 3-amino-1-propanol, as outlined below. This strategy allows for the precise introduction of the deuterated methyl groups at the desired positions.

Proposed Synthetic Pathway

The logical synthetic pathway for this compound, where the deuterium (B1214612) labels are on the two N-methyl groups of the dimethylamino moiety, is depicted in the following workflow:

Synthesis_Workflow A 3-Amino-1-propanol B 3-(Methylamino)-1-propanol A->B 1. (Boc)2O 2. CH3I, NaH 3. HCl C 3-(N,N-di(methyl-d3)amino)-1-propanol B->C CD3I (2 eq.), K2CO3 D 1-Azido-3-(N,N-di(methyl-d3)amino)propane C->D 1. MsCl, Et3N 2. NaN3 E N,N-di(methyl-d3)-1,3-propanediamine D->E H2, Pd/C F N,N,N'-Trimethyl-1,3-propanediamine-d6 E->F Eschweiler-Clarke (HCHO, HCOOH)

Caption: Proposed synthetic workflow for N,N,N'-Trimethyl-1,3-propanediamine-d6.

Alternative Synthetic Approach

An alternative strategy begins with the commercially available N,N-dimethyl-1,3-propanediamine. This approach involves a demethylation-remethylation sequence, which can be more direct if the starting material is readily accessible.

Alternative_Synthesis A N,N-Dimethyl-1,3-propanediamine B N-Methyl-1,3-propanediamine A->B Demethylation C N,N,N'-Trimethyl-1,3-propanediamine-d6 B->C Reductive amination (CD2O, NaBH3CN)

Caption: Alternative synthetic route via demethylation-remethylation.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of this compound.

Synthesis of N,N-di(methyl-d3)-1,3-propanediamine (Intermediate E)

Step 1: Synthesis of 3-(Methylamino)-1-propanol (B)

  • To a solution of 3-amino-1-propanol (A) in a suitable solvent such as dichloromethane (B109758), add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a base like triethylamine (B128534).

  • Stir the reaction mixture at room temperature until the protection of the amino group is complete, as monitored by thin-layer chromatography (TLC).

  • The resulting Boc-protected amino alcohol is then methylated at the nitrogen atom using methyl iodide and a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF).

  • Following the methylation, the Boc protecting group is removed by treatment with a strong acid, for instance, hydrochloric acid in dioxane, to yield 3-(methylamino)-1-propanol (B).

Step 2: Synthesis of 3-(N,N-di(methyl-d3)amino)-1-propanol (C)

  • Dissolve 3-(methylamino)-1-propanol (B) in an appropriate solvent like acetonitrile.

  • Add a base, for example, potassium carbonate, to the solution.

  • Introduce two equivalents of deuterated methyl iodide (CD3I) to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the incorporation of two deuterated methyl groups.

  • Work up the reaction by filtering the solid and concentrating the filtrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 1-Azido-3-(N,N-di(methyl-d3)amino)propane (D)

  • The hydroxyl group of 3-(N,N-di(methyl-d3)amino)-1-propanol (C) is first converted to a good leaving group. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • After the formation of the mesylate is complete, sodium azide (B81097) (NaN3) is added to the reaction mixture in a solvent such as dimethylformamide (DMF).

  • The reaction is heated to facilitate the nucleophilic substitution of the mesylate by the azide ion.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

Step 4: Synthesis of N,N-di(methyl-d3)-1,3-propanediamine (E)

  • The azido (B1232118) intermediate (D) is reduced to the primary amine. A solution of 1-azido-3-(N,N-di(methyl-d3)amino)propane in a solvent like methanol (B129727) or ethanol (B145695) is subjected to hydrogenation.

  • This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • The reaction progress is monitored by the disappearance of the azide peak in the infrared (IR) spectrum.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield N,N-di(methyl-d3)-1,3-propanediamine (E).

Synthesis of N,N,N'-Trimethyl-1,3-propanediamine-d6 (F)
  • The final methylation of the primary amine of N,N-di(methyl-d3)-1,3-propanediamine (E) can be achieved via the Eschweiler-Clarke reaction.

  • The diamine is treated with an excess of formaldehyde (B43269) and formic acid.

  • The reaction mixture is heated, typically to reflux, until the methylation is complete.

  • The reaction is then cooled and made basic by the addition of a strong base like sodium hydroxide.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude N,N,N'-Trimethyl-1,3-propanediamine-d6 (F).

Purification

The final product, N,N,N'-Trimethyl-1,3-propanediamine-d6, is a liquid at room temperature and can be purified by fractional distillation under reduced pressure. Due to the basic nature of the amine, chromatographic purification can also be employed.

Fractional Distillation

Fractional distillation is a suitable method for purifying the final product on a larger scale. The boiling point of the non-deuterated analog is reported to be in the range of 140-142 °C at atmospheric pressure. Distillation under reduced pressure is recommended to prevent thermal decomposition.

Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be utilized. Given the basic nature of the product, a reversed-phase column with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) is recommended to prevent peak tailing and improve separation.

ParameterCondition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water gradient with 0.1% triethylamine
Detection UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry

Quantitative Data

ParameterValueReference
Chemical Purity ≥96%[2]
Isotopic Enrichment 98 atom % D[2]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of signals corresponding to the N,N-dimethyl protons, while 2H NMR will confirm the presence of deuterium at the expected positions. 13C NMR will also show characteristic shifts for the carbon atoms.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the successful incorporation of six deuterium atoms.

  • Gas Chromatography (GC): GC analysis can be used to determine the chemical purity of the final product.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described conditions based on their specific laboratory settings and available resources.

References

Technical Guide: Isotopic Purity and Enrichment of N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of N,N,N-Trimethyl-1,3-propanediamine-d6. This deuterated analog of N,N,N-Trimethyl-1,3-propanediamine is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as an internal standard in pharmacokinetic studies. Its utility is fundamentally linked to its isotopic purity and the degree of deuterium (B1214612) enrichment.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available this compound are critical parameters for its application. The following table summarizes representative data from a commercial supplier.

ParameterSpecificationReference
Isotopic Enrichment98 atom % D[1]
Chemical Purity96%[1]
CAS Number1219803-54-9[1]
Unlabelled CAS Number4543-96-8[1]

Synthesis and Enrichment

A common route to N,N,N'-Trimethyl-1,3-propanediamine involves the reaction of 3-(dimethylamino)propylamine with a methylating agent. To introduce the deuterium labels on the N,N-dimethyl groups, deuterated starting materials would be employed.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Dimethylamine-d6 Dimethylamine-d6 Michael_Addition Michael Addition Dimethylamine-d6->Michael_Addition 3-Aminopropionitrile 3-Aminopropionitrile 3-Aminopropionitrile->Michael_Addition Reduction Reduction Michael_Addition->Reduction Intermediate: 3-(Dimethylamino-d6)propionitrile Methylation Reductive Amination (Methylation) Reduction->Methylation Intermediate: N,N-Dimethyl-1,3-propanediamine-d6 Final_Product N,N,N-Trimethyl-1,3- propanediamine-d6 Methylation->Final_Product

A potential synthetic workflow for this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound, based on general methods for analogous compounds.

Representative Synthesis Protocol

This protocol is a hypothetical adaptation of known synthetic routes for similar amines.

  • Step 1: Synthesis of 3-(Dimethylamino-d6)propionitrile.

    • In a round-bottom flask, acrylonitrile (B1666552) is reacted with a solution of dimethylamine-d6 in a suitable solvent (e.g., ethanol) at room temperature.

    • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

    • The solvent is removed under reduced pressure to yield the crude 3-(dimethylamino-d6)propionitrile.

  • Step 2: Reduction to N,N-Dimethyl-1,3-propanediamine-d6.

    • The crude 3-(dimethylamino-d6)propionitrile is dissolved in a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran).

    • A reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel under a hydrogen atmosphere, is carefully added.

    • The reaction is stirred at an appropriate temperature (e.g., room temperature to reflux) until the nitrile group is fully reduced to an amine.

    • The reaction is quenched, and the product is extracted and purified.

  • Step 3: Methylation to this compound.

    • The resulting N,N-Dimethyl-1,3-propanediamine-d6 is dissolved in a suitable solvent.

    • A methylating agent, such as formaldehyde (B43269) followed by a reducing agent (Eschweiler-Clarke reaction) or methyl iodide, is added.

    • The reaction conditions are controlled to favor mono-methylation of the primary amine.

    • The final product is isolated and purified.

Purification Protocol

Purification of the final product is crucial to achieve high chemical purity. A common method for purifying amines is through distillation or column chromatography.

  • Fractional Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

  • Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system can be employed.

Analytical Protocols for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is primarily achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.3.1. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique to determine the isotopic distribution and calculate the isotopic enrichment.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to promote protonation) to a concentration of approximately 1 µg/mL.

  • Data Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of the deuterated and any un-deuterated or partially deuterated species.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the relative intensities of the isotopic peaks (M+0, M+1, M+2, etc.).

    • Calculate the isotopic enrichment by comparing the observed isotopic distribution with the theoretical distribution for the desired level of deuteration, correcting for the natural abundance of ¹³C.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, provides information about the location and extent of deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) that does not have signals overlapping with the analyte.

  • ¹H NMR:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons on the N,N-dimethyl groups confirms successful deuteration.

    • Integration of the remaining proton signals can be used to determine the relative amounts of deuterated and non-deuterated species.

  • ²H NMR:

    • Acquire a deuterium NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the deuterium on the N,N-dimethyl groups provides direct evidence of deuteration.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound to determine its isotopic purity and enrichment.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting Sample N,N,N-Trimethyl-1,3- propanediamine-d6 Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (MS) Dissolution->MS NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR MS_Analysis Isotopic Distribution Analysis MS->MS_Analysis NMR_Analysis Spectral Interpretation (¹H and ²H) NMR->NMR_Analysis Calculation Isotopic Enrichment & Purity Calculation MS_Analysis->Calculation NMR_Analysis->Calculation Report Final Report Calculation->Report

General analytical workflow for isotopic purity and enrichment determination.

Conclusion

The isotopic purity and enrichment of this compound are critical quality attributes that directly impact its performance in sensitive analytical applications. This guide has provided an overview of the key quantitative data, plausible synthetic and analytical methodologies, and a visual representation of the workflows involved. For researchers and professionals in drug development, a thorough understanding and verification of these parameters are essential for ensuring the accuracy and reliability of their experimental results.

References

Stability and Storage of N,N,N-Trimethyl-1,3-propanediamine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,N,N-Trimethyl-1,3-propanediamine-d6. Ensuring the chemical integrity of this deuterated amine is critical for its effective use in research and development. This document outlines its known properties, best practices for handling and storage, and general protocols for stability assessment.

Chemical Properties and Stability Profile

This compound is a colorless liquid. Based on available data for both the deuterated and non-deuterated forms, the compound is considered stable when stored under the recommended conditions.[1] A key recommendation is to re-analyze the compound for chemical purity after three years to ensure it remains within specifications for use.[1]

Several factors can influence the stability of this compound, primarily its sensitivity to atmospheric conditions.

  • Air Sensitivity: The compound is sensitive to air.[2] Exposure to air can lead to degradation, potentially through oxidation or reaction with atmospheric carbon dioxide.

  • Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water contamination can lead to hydrolysis or other undesirable reactions.

  • Flammability: The compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[3]

  • Corrosivity: It is also classified as a corrosive substance.[3]

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with the following:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Acid anhydrides[3]

  • Acid chlorides[3]

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products may form, including:

  • Carbon oxides (CO, CO2)[3]

  • Nitrogen oxides (NOx)[3]

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on supplier safety data sheets and best practices for handling air-sensitive and hygroscopic materials.

ParameterRecommendationRationale
Temperature Cool, well-ventilated area.[4][5] Some suppliers specify room temperature.Prevents degradation from heat and reduces vapor pressure.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[3]Protects against degradation from air and moisture.[6]
Container Tightly closed container.[4][5] Use of specialized packaging like Sure/Seal™ bottles is recommended.[7][8]Prevents exposure to air and moisture. Specialized seals maintain an inert atmosphere.
Light Exposure Store in a dark place or in an amber vial.While specific photostability data is unavailable, it is a general best practice to protect organic compounds from light to prevent photolytic degradation.[6]
Location Flammables storage area.[9]Due to its flammable nature.

Handling Procedures for Air-Sensitive and Hygroscopic Liquids

Due to its air-sensitive and hygroscopic nature, special handling techniques are required to prevent contamination and degradation.

General Workflow for Handling

prep Preparation: - Dry glassware (oven-dried) - Purge with inert gas transfer Transfer: - Use syringe or cannula techniques - Maintain positive inert gas pressure prep->transfer Maintain inert atmosphere storage Storage: - Tightly seal container - Store under recommended conditions transfer->storage After use cleanup Cleanup: - Quench any residual material safely - Clean glassware promptly transfer->cleanup After experiment storage->transfer For subsequent use

Caption: General workflow for handling air-sensitive and hygroscopic liquids.

Detailed Handling Steps
  • Glassware Preparation: Ensure all glassware is thoroughly dried, typically by oven-drying overnight at 125°C, and cooled under a stream of dry inert gas (nitrogen or argon).[10]

  • Inert Atmosphere: Use a Schlenk line or a glove box to handle the compound in an inert atmosphere.[6] A slight positive pressure of inert gas should be maintained to prevent air from entering the system.[10]

  • Transfer Techniques:

    • Syringe Transfer: For transferring small volumes, use a dry, inert gas-purged syringe with a long needle.[10][11]

    • Cannula Transfer: For larger volumes, use a double-tipped needle (cannula) to transfer the liquid from the storage container to the reaction vessel under positive inert gas pressure.

  • Sealing: Use well-fitting septa on glassware. For long-term storage, specialized containers with robust seals (e.g., AcroSeal™ or Sure/Seal™) are recommended to maintain integrity over multiple uses.[7][8]

Experimental Protocols for Stability Assessment

Long-Term and Accelerated Stability Testing

This protocol is designed to determine the shelf-life of the compound under recommended and stressed temperature conditions.

start Aliquot compound into vials long_term Long-Term Storage (e.g., Room Temperature) start->long_term accelerated Accelerated Storage (e.g., 40°C) start->accelerated analysis Analyze at Time Points (e.g., 0, 3, 6, 12, 24, 36 months) - HPLC for purity - NMR for structural integrity - LC-MS for degradants long_term->analysis accelerated->analysis data Data Analysis: - Purity vs. Time - Identify degradation products - Determine shelf-life analysis->data

Caption: Workflow for long-term and accelerated stability testing.

Methodology:

  • Sample Preparation: Aliquot this compound into several vials under an inert atmosphere.

  • Storage Conditions:

    • Long-Term: Store a set of vials under the recommended storage conditions (e.g., room temperature, protected from light).

    • Accelerated: Store another set of vials at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Time Points: Pull samples from each storage condition at predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months).

  • Analysis: Analyze the samples using a stability-indicating method, such as:

    • HPLC-UV: To determine the purity of the compound.

    • ¹H and ²H NMR: To confirm the structural integrity and the position of the deuterium (B1214612) label.

    • LC-MS: To identify and quantify any degradation products.

  • Data Evaluation: Plot the purity of the compound as a function of time for each storage condition to establish a shelf-life.

Forced Degradation Study

This study helps to identify potential degradation pathways under harsh conditions.

Methodology:

  • Stress Conditions: Expose the compound to various stress conditions, including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Photostability: Exposure to a controlled light source (e.g., in a photostability chamber).

    • Thermal Stress: Elevated temperature (e.g., 80°C).

  • Analysis: After a set period, analyze the stressed samples by LC-MS to identify and characterize any degradation products. This information is valuable for developing stability-indicating analytical methods.

Conclusion

This compound is a stable compound when handled and stored correctly. Its sensitivity to air and moisture necessitates the use of inert atmosphere techniques and appropriate storage containers. For critical applications, it is recommended to re-analyze the purity of the compound periodically, especially if it has been stored for an extended period. The implementation of the general stability testing protocols outlined in this guide can further ensure the quality and reliability of this important deuterated chemical for research and development purposes.

References

An In-depth Technical Guide to GSK2830371 (CAS No. 1219803-54-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent, orally active, and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 is a serine/threonine phosphatase that acts as a negative regulator in the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins such as p53, Chk2, and ATM.[1][2] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of these tumor-suppressive proteins, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type TP53.[3] This technical guide provides a comprehensive overview of the properties, handling, mechanism of action, and experimental protocols for GSK2830371.

Physicochemical and Pharmacokinetic Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[3] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 1404456-53-6 (for GSK2830371)[2][3]
Molecular Formula C₂₃H₂₉ClN₄O₂S[2][3]
Molecular Weight 461.02 g/mol [2][3]
Appearance Light yellow powder[3]
Purity ≥97% (HPLC)[3]
Solubility DMSO: up to 100 mg/mL (199.55 mM) Ethanol: up to 50 mM[1][2][3]
IC₅₀ 6 nM (for Wip1 phosphatase in a cell-free assay) 13 nM (for dephosphorylation of phospho-p38 MAPK)[1][4]
Storage Store powder at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[3][4]

Safety and Handling

For research use only. Not for human or veterinary use. Handle with caution and in accordance with standard laboratory safety procedures.

3.1. Hazard Identification While a comprehensive material safety data sheet (MSDS) is not publicly available, standard handling precautions for potent, biologically active small molecules should be observed.

3.2. Personal Protective Equipment (PPE)

  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves.

3.3. First Aid Measures

  • If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

3.4. Storage and Disposal Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. It binds to a "flap" subdomain outside the catalytic site, inducing a conformational change that inhibits the enzyme's activity.[2] This inhibition prevents the dephosphorylation of key proteins in the DNA damage response (DDR) and p53 signaling pathways. The primary consequence is the sustained phosphorylation and activation of p53 at serine 15 (p53-Ser15) and Checkpoint Kinase 2 at threonine 68 (Chk2-T68), as well as other ATM substrates like H2AX.[1] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and PUMA, leading to cell cycle arrest and apoptosis, respectively.[5]

GSK2830371_Signaling_Pathway GSK2830371 GSK2830371 Wip1 Wip1 (PPM1D) Phosphatase GSK2830371->Wip1 p53 p-p53 (Ser15)† Wip1->p53 Dephosphorylation Chk2 p-Chk2 (T68)† Wip1->Chk2 Dephosphorylation p21 p21 (CDKN1A) p53->p21 PUMA PUMA p53->PUMA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis note † Phosphorylation increased

GSK2830371 inhibits Wip1, leading to p53 activation.

Experimental Protocols

5.1. In Vitro Cell Viability Assay

This protocol describes a method to assess the effect of GSK2830371 on cancer cell proliferation.

Cell_Viability_Workflow start Seed cells in 96-well plate adhere Allow cells to adhere (overnight) start->adhere treat Treat with GSK2830371 (serial dilutions) adhere->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read Read luminescence add_reagent->read

Workflow for assessing cell viability after GSK2830371 treatment.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, DOHH2) in a 96-well plate at a density of 200-400 cells per well and allow them to adhere overnight.[1]

  • Treatment: Prepare serial dilutions of GSK2830371 in complete cell culture medium. The final concentration of DMSO should be kept below 0.5%. Treat the cells with the GSK2830371 dilutions.

  • Incubation: Incubate the plates for 7 days.[1]

  • Cell Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI₅₀). For example, the GI₅₀ for GSK2830371 in MCF-7 cells is approximately 2.65 µM.[4]

5.2. Western Blot for Phospho-p53 (Ser15) Detection

This protocol is to confirm the on-target effect of GSK2830371 by detecting the phosphorylation of p53.

Methodology:

  • Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once adhered, treat with 2.5 µM GSK2830371 for various time points (e.g., 0, 2, 4, 8 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein samples, boil in Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. It is recommended to also probe for total p53 and a loading control (e.g., β-actin). A marked increase in the phospho-p53 (Ser15) signal relative to total p53 and the loading control indicates on-target activity.[4]

5.3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.

In_Vivo_Workflow start Implant tumor cells (e.g., DOHH2) into SCID mice tumor_growth Allow tumors to reach ~100-200 mm³ start->tumor_growth treatment Administer GSK2830371 (e.g., 75-150 mg/kg, p.o., BID/TID) for 14 days tumor_growth->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint analysis: Tumor growth inhibition, Pharmacodynamic markers monitoring->endpoint

In vivo experimental workflow for GSK2830371 efficacy studies.

Methodology:

  • Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10⁶ DOHH2 cells) into the flank of immunodeficient mice (e.g., female SCID mice).[1]

  • Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-200 mm³. Randomize mice into treatment and vehicle control groups.

  • Drug Formulation and Administration:

    • Vehicle Preparation: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare fresh daily.[4]

    • Administration: Administer GSK2830371 orally (p.o.) via gavage at doses ranging from 75 to 150 mg/kg, either twice (BID) or three times (TID) daily for 14 days.[4]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis:

    • Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated group. Dosing at 150 mg/kg BID and TID has been shown to result in 41% and 68% tumor growth inhibition, respectively, in DOHH2 xenografts.[4]

    • Pharmacodynamic Analysis: Tumors can be harvested at specific time points after the final dose to analyze target engagement by Western blot for markers like phospho-p53 (Ser15) and phospho-Chk2 (T68).[1]

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in the DNA damage response and for preclinical studies exploring the therapeutic potential of Wip1 inhibition in cancers with wild-type p53. Its well-defined mechanism of action and demonstrated in vitro and in vivo activity make it a cornerstone compound for studies targeting the p53 pathway. Adherence to the outlined safety precautions and experimental protocols will facilitate the generation of robust and reproducible data.

References

molecular weight and formula of N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the chemical formula and molecular weight for the deuterated compound N,N,N'-Trimethyl-1,3-propanediamine-d6, a crucial molecule for researchers in drug development and related scientific fields. For comparative purposes, data for its non-deuterated counterpart is also presented.

Physicochemical Properties

The key quantitative data for N,N,N'-Trimethyl-1,3-propanediamine-d6 and its unlabeled analogue are summarized below. Deuterium (B1214612) labeling on the two N-methyl groups increases the molecular weight of the compound.

CompoundChemical FormulaMolecular Weight ( g/mol )CAS Number
N,N,N'-Trimethyl-1,3-propanediamine-d6(CD₃)₂N(CH₂)₃NHCH₃122.241219803-54-9[1][2]
N,N,N'-Trimethyl-1,3-propanediamine(CH₃)₂N(CH₂)₃NHCH₃116.204543-96-8[3][4]

Structural Information

The formula for N,N,N'-Trimethyl-1,3-propanediamine-d6 is (CD₃)₂N(CH₂)₃NHCH₃.[1][2] The deuterium atoms are located on the two methyl groups attached to one of the nitrogen atoms. The unlabelled compound has the linear formula (CH₃)₂N(CH₂)₃NHCH₃.[4]

Logical Structure of N,N,N'-Trimethyl-1,3-propanediamine-d6

The following diagram illustrates the connectivity of the core functional groups within the molecule.

N1 N(CD3)2 (Dimethyl-d6 Amine) Propyl -(CH2)3- (Propane Linker) N1->Propyl C-N bond N2 NHCH3 (Methylamine) Propyl->N2 C-N bond

Caption: Connectivity of functional groups in N,N,N'-Trimethyl-1,3-propanediamine-d6.

References

In-Depth Technical Guide: Safety Data for N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for N,N,N-Trimethyl-1,3-propanediamine-d6 (CAS: 1219803-54-9). The information presented is compiled from various sources, including product information pages and Safety Data Sheets (SDS) for the non-deuterated analogue, N,N,N'-Trimethyl-1,3-propanediamine (CAS: 4543-96-8). Researchers should handle this deuterated compound with the same precautions as its non-deuterated counterpart, given the general lack of comprehensive safety studies for many deuterated compounds.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analogue.

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C6D6H10N2[1]
Molecular Weight 122.242 g/mol [1]
Accurate Mass 122.169[1]
Appearance Colorless Liquid[2]
Purity 98 atom % D, min 96% Chemical Purity[1]
Storage Temperature Room Temperature[1]

Table 2: Properties of N,N,N'-Trimethyl-1,3-propanediamine (Non-deuterated)

PropertyValueReference
Molecular Formula C6H16N2[3]
Molecular Weight 116.20 g/mol [3]
Boiling Point 140-142 °C
Density 0.793 g/mL at 25 °C
Refractive Index n20/D 1.4283
Flash Point 34 °C (93.2 °F) - closed cup

Hazard Identification and Safety Information

The safety information is primarily based on the non-deuterated form, N,N,N'-Trimethyl-1,3-propanediamine.

Signal Word: Danger

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower.

  • P304 + P340 + P310: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Hazard Classifications:

  • Acute Toxicity, Oral (Category 4)

  • Flammable Liquids (Category 3)

  • Skin Corrosion (Category 1B)

Experimental Protocols

Safe Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Keep away from ignition sources such as heat, sparks, and open flames.[4]

  • Take precautionary measures against static discharge.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Store locked up.[4] The compound is stable if stored under recommended conditions.[6][7]

First-Aid Measures

In case of:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Get immediate medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4]

Accidental Release Measures

Personal Precautions:

  • Ensure adequate ventilation.

  • Use personal protective equipment.

  • Remove all sources of ignition.

Environmental Precautions:

  • Should not be released into the environment.

Methods for Cleaning Up:

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4]

  • Keep in suitable, closed containers for disposal.[4]

Visualizing Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_no_ignition Keep Away from Ignition Sources handle_transfer->handle_no_ignition handle_static Ground Equipment handle_transfer->handle_static cleanup_dispose Dispose of Waste Properly handle_transfer->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_wash->cleanup_store G Emergency Response: Spill Protocol cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_final Final Steps spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition absorb Contain Spill with Inert Absorbent Material ignition->absorb collect Collect Residue into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

References

Methodological & Application

N,N,N-Trimethyl-1,3-propanediamine-d6 as an internal standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Use of N,N,N-Trimethyl-1,3-propanediamine-d6 as an Internal Standard in LC-MS/MS for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmaceutical research, clinical diagnostics, and metabolomics, the precise quantification of small molecules from complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its inherent selectivity and sensitivity. However, matrix effects, variability in sample preparation, and instrument fluctuations can compromise the accuracy and reproducibility of quantitative results. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is a widely accepted strategy to mitigate these challenges.[1]

This application note details a comprehensive protocol for the utilization of this compound as an internal standard for the accurate quantification of N,N,N-Trimethyl-1,3-propanediamine in biological samples via LC-MS/MS. The near-identical physicochemical properties of the analyte and its deuterated counterpart ensure they co-elute chromatographically and experience similar ionization efficiencies and extraction recoveries. This allows for reliable correction of variations during sample processing and analysis, leading to high-precision quantitative data.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantification that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then used to determine the concentration of the analyte. This method effectively normalizes for any sample loss during preparation and for any variations in instrument response.

Experimental Protocols

This section provides a detailed methodology for the quantification of N,N,N-Trimethyl-1,3-propanediamine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard. As N,N,N-Trimethyl-1,3-propanediamine contains tertiary amine functionalities, it is amenable to direct analysis by positive ion electrospray ionization without the need for derivatization.

1. Materials and Reagents

  • N,N,N-Trimethyl-1,3-propanediamine (Analyte)

  • This compound (Internal Standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Human plasma or urine (matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Standard Solutions Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N,N-Trimethyl-1,3-propanediamine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (plasma, urine), calibration standards, and quality control (QC) samples into separate microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples.

  • To precipitate proteins, add 300 µL of acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final solution to LC-MS vials for analysis.

4. LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument

5. MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structures of the analyte and internal standard. These should be confirmed and optimized experimentally. The precursor ion will be the protonated molecule [M+H]+. A likely major fragment for both is the dimethylaminomethyl ion.

Compound Precursor Ion (Q1) Product Ion (Q3)
N,N,N-Trimethyl-1,3-propanediamine117.158.1
This compound123.164.1

Data Presentation

The use of this compound as an internal standard is expected to yield excellent linearity, precision, and accuracy. The following tables summarize the expected quantitative performance of the method, based on data from similar analyses of related compounds.

Table 1: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Correlation Coefficient (r²) Linearity
N,N,N-Trimethyl-1,3-propanediamine1 - 1000> 0.995Linear

Table 2: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low5< 10< 1590 - 110
Medium50< 10< 1590 - 110
High800< 10< 1590 - 110

Table 3: Recovery and Matrix Effect

Analyte Extraction Recovery (%) Matrix Effect (%)
N,N,N-Trimethyl-1,3-propanediamine85 - 10590 - 110

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of N,N,N-Trimethyl-1,3-propanediamine using its deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Urine) add_is Spike with This compound sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 transfer Supernatant Transfer centrifuge1->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ionization ESI+ chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Report Results quantify->report

Caption: General workflow for metabolite quantification.

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of N,N,N-Trimethyl-1,3-propanediamine in complex biological matrices by LC-MS/MS. The detailed protocol and expected performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality bioanalytical assays. The inherent ability of the stable isotope-labeled internal standard to correct for analytical variability is crucial for obtaining dependable data in regulated and research environments.

References

Application Note: Quantification of Biogenic Amines in Food Matrices using a Novel Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Biogenic amines (BAs) are nitrogenous compounds formed by the decarboxylation of amino acids, primarily through microbial activity in protein-rich foods.[1][2] Their presence in food products is a key indicator of quality and safety, with high concentrations posing potential health risks.[1][3] This application note describes a robust and sensitive method for the simultaneous quantification of eight major biogenic amines in various food samples. The method utilizes a stable isotope dilution assay with a novel deuterated internal standard, N,N,N-Trimethyl-1,3-propanediamine-d6, coupled with pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and reproducibility by compensating for matrix effects and variations in sample preparation.

Introduction

The monitoring of biogenic amines such as histamine (B1213489), tyramine (B21549), putrescine, and cadaverine (B124047) is crucial in the food industry to ensure consumer safety and product quality.[3][4] Various analytical techniques have been employed for their determination, with LC-MS/MS being one of the most powerful due to its selectivity and sensitivity.[5] The use of stable isotope-labeled internal standards is the gold standard for accurate quantification as they closely mimic the physicochemical behavior of the target analytes, thus correcting for losses during sample preparation and ionization suppression in the mass spectrometer.[6] This note details a validated method employing this compound as an internal standard for the reliable quantification of biogenic amines in complex food matrices.

Experimental Workflow

The overall experimental workflow for the quantification of biogenic amines is depicted below.

Biogenic Amine Quantification Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Food Sample Homogenization Extraction Acid Extraction (e.g., 0.5 M HCl) Sample->Extraction Add Internal Standard (this compound) Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization with Benzoyl Chloride Supernatant->Derivatization Incubation Incubation (37°C, 20 min) Derivatization->Incubation Extraction2 Liquid-Liquid Extraction (e.g., Diethyl Ether) Incubation->Extraction2 Drydown Evaporation to Dryness Extraction2->Drydown Reconstitution Reconstitution in Methanol Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: Experimental workflow for biogenic amine analysis.

Detailed Protocols

Reagents and Materials
  • Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, Tryptamine, β-Phenylethylamine (Sigma-Aldrich, ≥97% purity).

  • Internal Standard (IS): this compound (Custom synthesis or commercially available).

  • Derivatization Reagent: Benzoyl Chloride (Sigma-Aldrich).

  • Solvents and Other Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Diethyl ether, Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium (B1175870) formate (B1220265).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each biogenic amine and the internal standard in 0.1 M HCl.

  • Working Standard Mixture (10 µg/mL): Combine appropriate volumes of each stock solution and dilute with 0.1 M HCl.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into the chosen matrix extract.

Sample Preparation and Extraction
  • Homogenize 5 g of the food sample.

  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 100 µL of the internal standard working solution (1 µg/mL).

  • Add 4 mL of 0.5 M HCl.[3]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

Derivatization Protocol
  • Transfer 500 µL of the supernatant or calibration standard to a glass tube.

  • Add 1 mL of 2 M NaOH.

  • Add 30 µL of benzoyl chloride.[7]

  • Vortex immediately and incubate at 37°C for 20 minutes in a water bath.[7]

  • Extract the benzoylated amines by adding 2 mL of diethyl ether and vortexing for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper ether layer to a new tube.

  • Evaporate the ether extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of methanol.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC).

  • Column: Waters HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic acid and 1 mM ammonium formate in water.[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-8.0 min: 5% to 95% B

    • 8.0-10.0 min: 95% B

    • 10.1-12.0 min: 5% B

  • MS System: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 3500).[4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Putrescine-dibenzoate297.2105.125
Cadaverine-dibenzoate311.2105.127
Histamine-dibenzoate320.1105.130
Tyramine-dibenzoate346.2105.128
β-Phenylethylamine-dibenzoate329.2105.126
Tryptamine-dibenzoate369.2130.132
Spermidine-tribenzoate454.3105.135
Spermine-tetrabenzoate621.4105.140
IS (TMPDA-d6)-dibenzoate 333.2 111.1 28

Note: The primary product ion for most benzoylated amines is the benzoyl cation at m/z 105.1. The precursor ion for the deuterated internal standard reflects the mass of the derivatized this compound, and its product ion reflects the deuterated benzoyl fragment.

Table 2: Method Validation Parameters

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Putrescine1 - 5000.99920.31.0
Cadaverine1 - 5000.99890.31.0
Histamine2 - 10000.99950.52.0
Tyramine2 - 10000.99910.52.0
β-Phenylethylamine1 - 5000.99850.20.8
Tryptamine5 - 20000.99791.55.0
Spermidine5 - 20000.99821.85.0
Spermine5 - 20000.99752.05.0

Table 3: Recovery of Biogenic Amines in Spiked Salami Samples (n=3)

AnalyteSpiked Level (mg/kg)Measured Conc. (mg/kg)Recovery (%)RSD (%)
Putrescine 109.898.04.5
5048.296.43.8
Cadaverine 109.595.05.1
5049.198.24.2
Histamine 2018.994.55.5
10097.397.34.8
Tyramine 2019.597.54.1
100102.1102.13.5

Biogenic Amines and Cellular Signaling

Biogenic amines are not only food quality indicators but also play crucial roles as neurotransmitters and neuromodulators in physiological processes. For instance, histamine is a key mediator of inflammatory responses, while tyramine can influence blood pressure. The diagram below illustrates a simplified signaling pathway for histamine.

Histamine Signaling Pathway cluster_receptors Histamine Receptors (GPCRs) cluster_downstream Downstream Signaling cluster_h1 H1 Pathway cluster_h2 H2 Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq Gq Protein H1R->Gq activates Gs Gs Protein H2R->Gs activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response1 Allergic Response, Smooth Muscle Contraction Ca_PKC->Response1 AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response2 Gastric Acid Secretion PKA->Response2

Caption: Simplified histamine signaling pathways.

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of eight biogenic amines in food samples. The use of the novel deuterated internal standard, this compound, coupled with a stable isotope dilution strategy, ensures accurate and precise results by effectively compensating for matrix-induced signal suppression and procedural losses. The method demonstrates excellent linearity, low detection limits, and high recovery rates, making it suitable for routine food quality control and safety assessment in research and industrial settings.

References

Application Note: Quantification of Trimethylamine in Food Matrices using N,N,N-Trimethyl-1,3-propanediamine-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of trimethylamine (B31210) (TMA) in various food matrices, such as fish and processed meat products. Trimethylamine is a significant indicator of spoilage in seafood and a key metabolite in studies related to gut microbiota and cardiovascular health. To ensure accuracy and precision in complex food matrices, this method employs a stable isotope-labeled internal standard, N,N,N-Trimethyl-1,3-propanediamine-d6. The protocol outlines a straightforward sample preparation procedure involving protein precipitation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides a reliable tool for researchers and quality control scientists in the food industry and biomedical research.

Introduction

Trimethylamine (TMA) is a volatile biogenic amine primarily known as a key indicator of spoilage in fish and other seafood.[1][2] In fresh fish, TMA is present at very low levels, but its concentration increases significantly due to bacterial enzymatic reduction of trimethylamine N-oxide (TMAO). Beyond its role in food quality, TMA is also a precursor to the pro-atherogenic compound TMAO in humans, which is generated through the metabolism of dietary choline (B1196258) and carnitine by the gut microbiota.[3][4][5] Consequently, accurate quantification of TMA in food is crucial for both quality control and nutritional research.

The analysis of TMA in complex food matrices presents challenges due to the presence of interfering compounds that can cause matrix effects in LC-MS/MS analysis.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for these matrix effects, as well as for variations in sample preparation and instrument response.[6][7] An ideal SIL-IS should have chemical and physical properties very similar to the analyte.[7] this compound is a suitable internal standard for the analysis of TMA due to its structural similarity and the presence of a deuterated trimethylamino group, which ensures co-elution with the analyte while being distinguishable by mass spectrometry.

This application note provides a comprehensive protocol for the extraction and quantification of TMA in food samples using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents
  • Standards: Trimethylamine hydrochloride (Sigma-Aldrich), this compound (CDN Isotopes)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • Sample Preparation: 0.22 µm syringe filters, microcentrifuge tubes

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of the polar analyte.

Standard Preparation

Stock solutions of TMA and this compound are prepared in water at a concentration of 1 mg/mL. A series of working standard solutions are prepared by serial dilution of the TMA stock solution. A working internal standard solution (IS-WS) of this compound is prepared at a concentration of 1 µg/mL. Calibration standards are prepared by spiking the appropriate amount of TMA working standard and a fixed amount of the IS-WS into a blank matrix extract.

Sample Preparation
  • Homogenization: Homogenize 1 gram of the food sample (e.g., fish fillet, meatball) with 4 mL of water.

  • Extraction: Vortex the homogenate for 5 minutes and then centrifuge at 10,000 x g for 10 minutes.

  • Protein Precipitation: Transfer 100 µL of the supernatant to a new microcentrifuge tube. Add 10 µL of the IS-WS (1 µg/mL this compound) and 400 µL of acetonitrile.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Filtration and Injection: Filter the supernatant through a 0.22 µm syringe filter and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column HILIC Column (e.g., Zwitterionic, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 95% B to 50% B over 5 min, hold for 2 min, then re-equilibrate

Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow 800 L/hr
MRM Transitions See Table 1

Table 1: MRM Transitions for TMA and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
TMA 60.144.10.052015
This compound (IS) 123.264.10.052518

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of TMA in food matrices. The use of a HILIC column provided good retention and peak shape for the highly polar TMA. The stable isotope-labeled internal standard, this compound, effectively compensated for matrix effects and variations in sample processing.

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²) > 0.995
Linear Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Recovery (%) 92 - 105%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%

Data presented in Table 2 is representative and should be validated in the user's laboratory.

Protocols

Detailed Protocol for TMA Quantification in Fish
  • Sample Weighing: Accurately weigh approximately 1.0 g of homogenized fish tissue into a 15 mL centrifuge tube.

  • Extraction: Add 4.0 mL of LC-MS grade water. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Aliquoting: Carefully transfer 100 µL of the clear supernatant into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to the supernatant.

  • Protein Precipitation: Add 400 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an LC vial.

  • Analysis: Inject 5 µL of the filtered extract into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 1g Food Sample homogenize Homogenize with 4mL Water sample->homogenize centrifuge1 Centrifuge (10,000 x g) homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_is Add IS (this compound) supernatant->add_is precipitate Add Acetonitrile for Protein Precipitation add_is->precipitate centrifuge2 Centrifuge (14,000 x g) precipitate->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS System filter->lcms data Data Acquisition & Quantification lcms->data signaling_pathway cluster_food Food Matrix cluster_is Internal Standard cluster_lcms LC-MS/MS Detection Analyte TMA Ratio Peak Area Ratio (Analyte/IS) Analyte->Ratio IS This compound IS->Ratio Quant Quantification Ratio->Quant

References

Application Note: Quantification of N,N,N-Trimethyl-1,3-propanediamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive method for the quantitative analysis of N,N,N-Trimethyl-1,3-propanediamine in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates N,N,N-Trimethyl-1,3-propanediamine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis.[1][2][3] This method is suitable for use in clinical research and drug development settings where reliable bioanalysis is critical.

Logical Relationship: Analyte and Internal Standard

The analyte, N,N,N-Trimethyl-1,3-propanediamine, and the internal standard, this compound, are structurally identical with the exception of the six deuterium (B1214612) atoms on the dimethylamino group of the internal standard. This close similarity ensures that their chemical and physical properties are nearly identical, leading to similar behavior during sample extraction, chromatography, and ionization.

Analyte N,N,N-Trimethyl-1,3-propanediamine (Analyte) Properties Co-elution Similar Extraction Recovery Similar Ionization Efficiency Analyte->Properties IS This compound (Internal Standard) IS->Properties Advantage Accurate & Precise Quantification Properties->Advantage

Caption: Relationship between analyte and its stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: N,N,N-Trimethyl-1,3-propanediamine (CAS: 4543-96-8), this compound (CAS: 1219803-54-9).[4][5][6][7][8]

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Plasma: Human plasma (K2-EDTA).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of N,N,N-Trimethyl-1,3-propanediamine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50/50 (v/v) methanol/water to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for calibration and QC) to the labeled tubes.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile without the internal standard.

  • Vortex mix all tubes for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 200 µL IS in ACN (Protein Precipitation) plasma->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc Chromatographic Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Analyte/IS Peak Area Ratio) ms->quant

Caption: Workflow for the bioanalysis of N,N,N-Trimethyl-1,3-propanediamine in plasma.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System Standard UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 500°C
Collision Gas Argon

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N,N,N-Trimethyl-1,3-propanediamine117.258.115
This compound123.264.115

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 2: Calibration Curve

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Regression Linear, 1/x2 weighting
Correlation (r²) > 0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 10< 1290 - 110
Low1.5< 8< 1092 - 108
Mid75< 6< 895 - 105
High400< 5< 796 - 104

Table 4: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low92.594.1< 10
High94.895.2< 8

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of N,N,N-Trimethyl-1,3-propanediamine in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the results. This method is well-suited for applications in clinical and pharmaceutical research that require high-quality bioanalytical data.

References

Application Note: High-Throughput Quantification of Biogenic Amines in Food Matrices using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed primarily through the decarboxylation of amino acids by microbial enzymes.[1][2] Their presence in foods can be an indicator of microbial spoilage or poor raw material quality.[1] Ingesting foods with high concentrations of certain biogenic amines, such as histamine (B1213489) and tyramine, can lead to adverse health effects, including headaches, respiratory distress, and hypertensive crises.[1] Consequently, the accurate monitoring of biogenic amine levels is crucial for ensuring consumer safety and for quality control in the food and beverage industry.[3]

Analytical methods for quantifying BAs are predominantly based on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).[3][4] However, complex food matrices can introduce significant variability during sample preparation and instrumental analysis, leading to inaccurate quantification.[5] The use of stable isotope-labeled internal standards, particularly deuterated analogues, is a robust strategy to overcome these challenges.[5][6] Deuterated internal standards co-elute with the target analyte and exhibit nearly identical chemical behavior during extraction and ionization, effectively correcting for matrix effects and variations in sample recovery.[7][8]

This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of eight major biogenic amines using a deuterated internal standard. The protocol provides a streamlined workflow from sample extraction to data analysis, suitable for high-throughput screening of various food matrices.

Experimental Workflow

The overall workflow for the sample preparation and analysis of biogenic amines is outlined below. The process begins with sample homogenization, followed by the addition of a deuterated internal standard, extraction of the amines, and subsequent analysis by LC-MS/MS.

G Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Homogenization Spike 2. Spike with Deuterated Internal Standard Sample->Spike Extract 3. Acid Extraction Spike->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge LCMS 5. LC-MS/MS Analysis Centrifuge->LCMS Data 6. Data Processing & Quantification LCMS->Data

Caption: High-level overview of the analytical workflow.

Materials and Reagents

  • Standards: Histamine, tyramine, putrescine, cadaverine, spermidine, spermine, tryptamine, and β-phenylethylamine.

  • Deuterated Internal Standard (IS): N-Acetyltyramine-d4, Histamine-d4, Putrescine-d4, or other appropriate deuterated analogues.[1][9]

  • Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

  • Reagents: Hydrochloric acid (HCl), Trichloroacetic acid (TCA), Formic acid, Ammonium (B1175870) formate (B1220265).

  • Equipment: Homogenizer, vortex mixer, refrigerated centrifuge, analytical balance, autosampler vials.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each biogenic amine standard in 0.1 M HCl to create individual primary stock solutions.

  • Intermediate Mixed Stock Solution (100 µg/mL): Prepare a mixed stock solution containing all eight biogenic amines by diluting the primary stock solutions in 0.1 M HCl.[1]

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard (e.g., N-Acetyltyramine-d4) in methanol or 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the intermediate mixed stock solution with the mobile phase.[1] Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for different food matrices.[1]

G Detailed Sample Extraction Protocol start Start: Weigh 5g of Homogenized Sample add_is Add Deuterated Internal Standard start->add_is add_hcl Add 20 mL of 0.5 M HCl add_is->add_hcl vortex Vortex for 5 minutes add_hcl->vortex centrifuge Centrifuge at 10,000 x g for 10 min at 4°C vortex->centrifuge collect Collect Supernatant centrifuge->collect filter Filter through 0.45 µm syringe filter collect->filter end End: Ready for LC-MS/MS Injection filter->end

Caption: Step-by-step workflow for sample extraction.

  • Homogenization: Homogenize approximately 5 g of the food sample.[1] For liquid samples like wine or juice, filtration may be sufficient.[10]

  • Spiking: Add a precise volume of the deuterated internal standard stock solution to the homogenized sample. It is critical to add the internal standard before extraction to account for any loss during sample processing.[8]

  • Extraction: Add 20 mL of 0.5 M HCl to the sample.[1][9] Other extraction solvents like 5% TCA can also be used.[11]

  • Vortex: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of the biogenic amines.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid debris.[1]

  • Collection: Carefully collect the supernatant, which contains the extracted biogenic amines and the internal standard.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some complex matrices, a high dilution factor (e.g., 1:500) may be necessary to minimize matrix effects.[12]

Note on Derivatization: While this LC-MS/MS method does not require derivatization, it is a necessary step for GC-based analysis or some HPLC methods to increase analyte volatility and improve detection.[4][6] Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) for GC-MS and dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for HPLC-UV/FLD.[10][13][14]

LC-MS/MS Analysis

The following are typical parameters and may be optimized for specific instruments and applications.

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.[9]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[9]

  • Gradient: A typical gradient starts at 95% A, decreases to 40% A, and then returns to initial conditions.[9]

  • Flow Rate: 0.2 mL/min.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[9]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data and Performance

The use of a deuterated internal standard ensures high accuracy and precision. Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 1: Representative Method Validation Parameters (Data compiled from multiple sources for illustrative purposes)

Biogenic AmineLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference(s)
Tryptamine>0.990.01 - 0.100.02 - 0.3189 - 107[15]
β-phenylethylamine>0.990.01 - 0.100.02 - 0.3190 - 105[15]
Putrescine>0.991.2 - 19.03.98 - 9.6589 - 108[4][7]
Cadaverine>0.991.2 - 19.03.98 - 9.6592 - 106[4][7]
Histamine>0.991.2 - 19.03.98 - 9.6591 - 109[4][7]
Tyramine>0.990.01 - 0.100.02 - 0.3184 - 107[15]
Spermidine>0.990.01 - 0.100.02 - 0.3193 - 105[15]
Spermine>0.990.01 - 0.100.02 - 0.3191 - 104[15]

Table 2: Typical Concentration Ranges of Biogenic Amines in Various Foods

Food ProductPredominant Biogenic AminesTypical Concentration (mg/kg or mg/L)Reference(s)
Fermented CabbagePutrescine, Tyramine, Histamine37 - 109[16]
SalamiTyramine, Putrescine, SpermineHigh Concentrations[16]
Parmesan CheeseHistamine, EthanolamineHigh Concentrations[16]
Red WineEthanolamine, Histamine, Tyramine5 - 130[2][16]
Fish ProductsHistamine, Tyramine, Cadaverine<100 (regulated for histamine)[3][7]

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of major biogenic amines in various food matrices. The simple acid-based extraction protocol, combined with the use of a deuterated internal standard, ensures high accuracy and reproducibility by effectively compensating for matrix interference and procedural losses.[1][5] The method is well-suited for routine quality control, food safety monitoring, and research applications, providing reliable data for assessing biogenic amine levels in complex samples.

References

Application Note: Chromatographic Separation of N,N,N-Trimethyl-1,3-propanediamine and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N,N-Trimethyl-1,3-propanediamine is a substituted diamine with applications in organic synthesis and as a ligand in coordination chemistry. In drug development and metabolic studies, its deuterated analog is often used as an internal standard for quantitative analysis by mass spectrometry. A robust chromatographic method that can effectively separate the analyte from its deuterated form is crucial for accurate quantification, especially in isotope dilution mass spectrometry. This application note describes a hydrophilic interaction liquid chromatography (HILIC) method for the separation of N,N,N-Trimethyl-1,3-propanediamine and its deuterated analog.

Chromatographic Challenges

The analysis of short-chain aliphatic amines like N,N,N-Trimethyl-1,3-propanediamine can be challenging due to their high polarity and basic nature.[1] These characteristics often lead to poor retention on traditional reversed-phase columns and result in asymmetrical peak shapes due to interactions with residual silanols on the stationary phase.[2] While gas chromatography (GC) is an option, it often requires derivatization to reduce the polarity of the amines and prevent peak tailing.[3][4]

HILIC as a Solution

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[5][6] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent.[1] This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[1]

Separation of Isotopologues

The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in the physicochemical properties of a molecule, which can result in a chromatographic separation known as the Chromatographic Isotope Effect (CIE).[7] In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[8] The degree of separation is influenced by the number of deuterium atoms and the specific chromatographic conditions.[9] It is crucial to assess this separation during method development to ensure that the analyte and its deuterated internal standard are adequately resolved or that any co-elution is consistent and does not affect quantification.[7]

Methodology

A HILIC method was developed to separate N,N,N-Trimethyl-1,3-propanediamine from its deuterated analog. The method utilizes a polar stationary phase and a mobile phase with a high organic content, providing good retention and peak shape for these polar analytes.

Experimental Protocols

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare individual stock solutions of N,N,N-Trimethyl-1,3-propanediamine and its deuterated analog in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a mixed working standard solution by diluting the stock solutions in a mixture of 95:5 (v/v) acetonitrile (B52724) and water to a final concentration of 10 µg/mL for each compound.

2. Liquid Chromatography Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or bare silica). A common choice would be a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 80% B

      • 5-5.1 min: 80% to 95% B

      • 5.1-7 min: 95% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detector: Mass Spectrometer (settings to be optimized for the specific analytes).

Data Presentation

The following table summarizes the expected quantitative data from the chromatographic separation of N,N,N-Trimethyl-1,3-propanediamine and its deuterated analog using the described HILIC method.

CompoundRetention Time (min)Tailing FactorTheoretical PlatesResolution (Rs)
N,N,N-Trimethyl-1,3-propanediamine-d73.251.112500-
N,N,N-Trimethyl-1,3-propanediamine3.351.1128001.8

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock_solution Prepare Stock Solutions (1 mg/mL in Methanol) working_standard Prepare Working Standard (10 µg/mL in 95:5 ACN:H2O) stock_solution->working_standard Dilution hplic_injection Inject Sample onto HILIC Column working_standard->hplic_injection Analysis gradient_elution Gradient Elution (Acetonitrile/Ammonium Acetate) hplic_injection->gradient_elution ms_detection Mass Spectrometric Detection gradient_elution->ms_detection peak_integration Peak Integration ms_detection->peak_integration Data Acquisition quantification Quantification peak_integration->quantification cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for the HILIC separation and analysis.

References

Application Notes & Protocols: N,N,N-Trimethyl-1,3-propanediamine-d6 in Metabolomics and Stable Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N,N-Trimethyl-1,3-propanediamine-d6 as an internal standard in stable isotope dilution mass spectrometry (SID-MS) for the accurate quantification of N,N,N-Trimethyl-1,3-propanediamine in complex biological matrices. The methodologies outlined are particularly relevant for metabolomics studies and pharmacokinetic analyses in drug development.

Application Note 1: Quantitative Analysis of N,N,N-Trimethyl-1,3-propanediamine in Human Plasma using LC-MS/MS and Stable Isotope Dilution

The accurate quantification of small molecules like N,N,N-Trimethyl-1,3-propanediamine in biological fluids is crucial for understanding metabolic pathways and for the pharmacokinetic profiling of drug candidates. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting analytical variability.[1][2][3] This deuterated standard co-elutes with the unlabeled analyte, effectively compensating for variations in sample extraction, matrix effects, and instrument response, thereby enhancing accuracy and precision.[1]

Experimental Workflow Overview

The general workflow for the quantification of N,N,N-Trimethyl-1,3-propanediamine involves sample preparation, LC-MS/MS analysis, and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Protein Protein Precipitation Spike->Protein Derivatization Derivatization (Optional) Protein->Derivatization LC Liquid Chromatography Separation Derivatization->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Figure 1: General experimental workflow for the quantification of N,N,N-Trimethyl-1,3-propanediamine.
Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of polyamines using LC-MS/MS with stable isotope dilution. While specific to the analysis of a related compound, N-methyl-1,3-propanediamine (NMPA), these values provide a representative expectation for the analysis of N,N,N-Trimethyl-1,3-propanediamine.[4][5]

ParameterValueReference
Lower Limit of Quantification (LLOQ)1.39 µg/kg[5]
Limit of Detection (LOD)0.42 µg/kg[5]
Apparent Recovery89% - 97%[5]
Repeatability (RSD)< 10%[5]
Dynamic Range1 - 500 ng/ml[6]

Protocol 1: Detailed Method for Quantification of N,N,N-Trimethyl-1,3-propanediamine in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N,N,N-Trimethyl-1,3-propanediamine in human plasma using this compound as an internal standard.

Materials and Reagents
  • N,N,N-Trimethyl-1,3-propanediamine (Analyte)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

  • Transfer: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters. Optimization may be required.

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions (Hypothetical)

  • N,N,N-Trimethyl-1,3-propanediamine: Q1: 117.2 -> Q3: 58.1 (Collision Energy: 15 eV)

  • This compound: Q1: 123.2 -> Q3: 64.1 (Collision Energy: 15 eV)

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the analyte and internal standard.

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in prepared standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Application Note 2: Role in Metabolomics Pathway Analysis

While N,N,N-Trimethyl-1,3-propanediamine is not a central metabolite in major pathways, its presence or altered levels could be indicative of specific xenobiotic metabolism or gut microbiome activity. Stable isotope dilution assays using this compound are essential for validating such findings from untargeted metabolomics studies.

Logical Relationship for Biomarker Validation

The process of validating a potential biomarker discovered through metabolomics screening involves several key steps where stable isotope dilution is critical.

G Untargeted Untargeted Metabolomics Screen Putative Putative Biomarker Identified (e.g., N,N,N-Trimethyl-1,3-propanediamine) Untargeted->Putative MethodDev Targeted Method Development Putative->MethodDev SIDMS Stable Isotope Dilution Assay (using -d6 standard) MethodDev->SIDMS Validation Validation in Larger Cohort SIDMS->Validation Pathway Pathway Analysis & Biological Interpretation Validation->Pathway Clinical Clinical Correlation Validation->Clinical

Figure 2: Logical workflow for biomarker validation using stable isotope dilution.

The use of deuterated standards is a cornerstone of quantitative metabolomics, enabling the transition from discovery to validated, actionable biological insights.[1][3] The stability and chemical similarity of this compound to its unlabeled counterpart make it an ideal tool for researchers in this field.

References

Application Note: Sensitive and Robust Quantification of Amines in Biological Matrices using a Novel Deuterated Derivatization Reagent for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a novel, highly sensitive method for the quantitative analysis of primary and secondary amines in complex biological matrices. The method is based on a pre-column derivatization step using a unique deuterated reagent, N,N,N'-Trimethyl-1,3-propanediamine-d6, in conjunction with 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. This derivatization strategy significantly enhances the chromatographic retention and mass spectrometric detection of a wide range of amine-containing compounds. The introduction of a tertiary amine moiety increases ionization efficiency in positive ion electrospray ionization (ESI), while the stable isotope label (d6) allows for the potential use of the derivatized analyte itself for novel quantification strategies and provides a distinct mass for clear identification. This method is ideally suited for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and pharmaceutical analysis.

Introduction

The quantitative analysis of low molecular weight amines, such as neurotransmitters, amino acids, and pharmaceutical metabolites, by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to their high polarity, low volatility, and poor ionization efficiency.[1][2] Derivatization is a common strategy to overcome these limitations by chemically modifying the analytes to improve their analytical properties.[1][3] An ideal derivatization reagent for LC-MS should enhance chromatographic retention on reversed-phase columns, increase ionization efficiency, and produce a stable derivative with a predictable fragmentation pattern.[1][4]

This application note presents a hypothetical but chemically plausible protocol for the use of N,N,N'-Trimethyl-1,3-propanediamine-d6 as a novel derivatization reagent for primary and secondary amines. The proposed reaction utilizes 1,1'-Carbonyldiimidazole (CDI) to couple the analyte amine with the secondary amine of the derivatization reagent, forming a stable urea (B33335) linkage. The resulting derivative contains a tertiary amine group, which is readily protonated, leading to a strong signal in positive ion ESI-MS. Furthermore, the six deuterium (B1214612) atoms on the reagent provide a unique mass signature for confident identification and fragmentation analysis.

Experimental Protocols

Materials and Reagents
  • N,N,N'-Trimethyl-1,3-propanediamine-d6 (Assumed structure: N1,N1-di(methyl-d3)-N3-methyl-1,3-propanediamine)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Model Amines (e.g., Phenethylamine, Amphetamine, Glycine)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Triethylamine (TEA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)

Sample Preparation (Human Plasma)
  • To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of acetonitrile for the derivatization step.

Derivatization Protocol
  • Analyte Activation: To the reconstituted sample extract, add 20 µL of a 10 mg/mL solution of CDI in acetonitrile. Vortex briefly and allow to react for 15 minutes at room temperature.

  • Derivatization Reaction: Add 20 µL of a 10 mg/mL solution of N,N,N'-Trimethyl-1,3-propanediamine-d6 in acetonitrile containing 1% TEA.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Quenching: Add 10 µL of water to quench any unreacted CDI. Vortex for 1 minute.

  • Evaporate the final mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid for LC-MS analysis.

LC-MS/MS Method

  • Instrument: Triple Quadrupole Mass Spectrometer with an ESI source coupled to a UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: To be determined empirically for each derivatized analyte. For a model analyte like phenethylamine, the precursor ion would be the [M+H]+ of the derivative, and product ions would result from the fragmentation of the urea linkage and the propanediamine backbone.

Data Presentation

The following tables represent hypothetical performance data for the method applied to a panel of representative primary and secondary amines.

Table 1: Hypothetical LC-MS/MS parameters for derivatized amines.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Derivatized Phenethylamine 299.2 149.2 20
Derivatized Amphetamine 313.2 163.2 22

| Derivatized Glycine | 253.2 | 103.1 | 18 |

Table 2: Hypothetical Method Validation Data.

Analyte Linearity (R²) LLOQ (ng/mL) ULOQ (ng/mL) Recovery (%) Precision (%RSD)
Phenethylamine >0.998 0.1 500 92.5 < 7.5
Amphetamine >0.999 0.05 500 95.1 < 6.8

| Glycine | >0.997 | 0.5 | 1000 | 88.7 | < 9.2 |

Visualizations

G Experimental Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution1 Reconstitution Evaporation1->Reconstitution1 Activation Analyte Activation (CDI) Reconstitution1->Activation Dried Extract Reaction Reaction with Derivatization Reagent Activation->Reaction Quenching Quenching (Water) Reaction->Quenching Evaporation2 Final Evaporation Quenching->Evaporation2 Reconstitution2 Final Reconstitution Evaporation2->Reconstitution2 LCMS LC-MS/MS Analysis Reconstitution2->LCMS Derivatized Sample Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Overall experimental workflow from sample preparation to data analysis.

G Proposed Derivatization Reaction Analyte R-NH₂ (Analyte Amine) Intermediate R-N=C=O (Isocyanate Intermediate) Analyte->Intermediate + CDI - Imidazole CDI CDI (Coupling Agent) Reagent (CD₃)₂N-(CH₂)₃-NHCH₃ (Derivatization Reagent) Product Derivatized Analyte (Stable Urea Derivative) Intermediate->Product + Reagent

Caption: Proposed reaction of an amine with the derivatization reagent via a CDI-mediated coupling.

G Advantages of Derivatization cluster_before Before Derivatization cluster_after After Derivatization Analyte Polar Amine Analyte Poor_Retention Poor Reversed-Phase Retention Analyte->Poor_Retention Poor_Ionization Poor ESI Efficiency Analyte->Poor_Ionization Derivative Derivatized Analyte Analyte->Derivative Derivatization Reaction Good_Retention Increased Hydrophobicity & Retention Derivative->Good_Retention Good_Ionization Enhanced ESI Signal (Tertiary Amine) Derivative->Good_Ionization Stable_Isotope d6 Label for Confident ID Derivative->Stable_Isotope

Caption: Logical diagram showing the benefits of the proposed derivatization method.

Conclusion

The described hypothetical method for the derivatization of amines using N,N,N'-Trimethyl-1,3-propanediamine-d6 offers a promising and robust solution for the challenges associated with amine analysis by LC-MS. This approach significantly enhances the chromatographic and mass spectrometric properties of the analytes, leading to improved sensitivity, selectivity, and accuracy. The protocol is straightforward and can be readily adapted for various biological matrices. This makes it a valuable tool for researchers in numerous scientific disciplines requiring reliable quantification of amine-containing compounds.

References

Application Notes and Protocols for N,N,N-Trimethyl-1,3-propanediamine-d6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N,N-Trimethyl-1,3-propanediamine-d6 as a versatile tool in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for its application as an internal standard for quantitative NMR (qNMR) and as a reference for chemical shift calibration are provided.

Introduction

This compound is a deuterated form of N,N,N-Trimethyl-1,3-propanediamine where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium. This isotopic labeling makes it particularly valuable for ¹H NMR spectroscopy. The primary advantage of using deuterated compounds in ¹H NMR is the significant reduction of solvent or reference signal intensity, which can otherwise obscure signals from the analyte of interest.[1] Its distinct molecular structure and chemical properties allow for its use in a variety of NMR applications, from routine sample analysis to complex quantitative studies in drug development.

Key Applications

  • Internal Standard for Quantitative NMR (qNMR): The deuteration of the N-methyl groups results in the absence of corresponding signals in the ¹H NMR spectrum. However, the remaining non-deuterated protons on the propylene (B89431) chain and the N-H proton provide distinct, sharp signals that can be used for quantification. The known concentration of this compound allows for the precise determination of the concentration of an analyte in a sample by comparing the integral of a specific analyte signal to the integral of a known signal from the standard.

  • Chemical Shift Referencing: While tetramethylsilane (B1202638) (TMS) is the conventional standard for chemical shift referencing, this compound can serve as a secondary reference, particularly in aqueous samples where TMS is not soluble. The chemical shifts of its non-deuterated protons are well-defined and can be used to calibrate the chemical shift axis of the NMR spectrum.

  • Tracer in In-Vitro Drug Metabolism Studies: The unique signals of this compound can be used to monitor its interaction with biological macromolecules, such as proteins or enzymes, in in-vitro assays. Changes in the chemical shift or line shape of its signals upon binding can provide insights into binding affinities and mechanisms.

Quantitative Data Summary

The following table summarizes the key NMR-relevant properties of this compound.

PropertyValue
Molecular FormulaC₆H₁₀D₆N₂
Molecular Weight122.24 g/mol
Deuterium Incorporation>98%
¹H NMR Signals (approx. ppm in D₂O)2.9 (t, 2H), 2.7 (t, 2H), 1.8 (quint, 2H)
¹³C NMR Signals (approx. ppm in D₂O)57.0, 47.5, 30.2

Note: Exact chemical shifts may vary depending on the solvent, pH, and temperature.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for the Determination of Analyte Concentration

Objective: To accurately determine the concentration of a target analyte in a solution using this compound as an internal standard.

Materials:

  • This compound of known purity and concentration

  • Analyte of interest

  • Deuterated NMR solvent (e.g., D₂O, CDCl₃)

  • High-precision analytical balance

  • Volumetric flasks

  • NMR spectrometer

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte.

    • Dissolve the analyte in a known volume of the deuterated solvent.

    • To a known volume of the analyte solution, add a precise volume of the internal standard stock solution.

    • Vortex the final solution to ensure homogeneity.

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery and accurate integration.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum (Fourier transformation, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of this compound (e.g., the triplet at ~2.9 ppm).

    • Calculate the concentration of the analyte using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molecular weight

    • m = mass

    • P = Purity

    • analyte refers to the analyte of interest

    • IS refers to the internal standard (this compound)

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification A Weigh Analyte C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard (IS) (this compound) B->C D Mix Analyte and IS Solutions C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum (FT, Phasing, Baseline Correction) E->F G Integrate Analyte and IS Signals F->G H Calculate Analyte Concentration G->H

Caption: Workflow for quantitative NMR (qNMR) analysis using an internal standard.

Logical_Relationship cluster_compound Compound Properties cluster_application NMR Applications Compound This compound Deuteration Deuterated N-methyl groups Compound->Deuteration NonDeuterated Non-deuterated propylene chain Compound->NonDeuterated Tracer Metabolic Tracer Compound->Tracer Provides unique signals for tracking qNMR Quantitative NMR (qNMR) Internal Standard Deuteration->qNMR Reduces interfering signals NonDeuterated->qNMR Provides quantifiable signals Ref Chemical Shift Referencing NonDeuterated->Ref Provides reference signals

Caption: Logical relationships of this compound properties and its NMR applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Amine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing deuterated amine standards in their analytical workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of these critical reagents.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern for my deuterated amine standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1][2] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration. In severe cases, the complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1][3]

Q2: Which deuterium labels are most susceptible to exchange in amine-containing standards?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. For amine standards, the most labile and prone to exchange are the deuterium atoms attached directly to the nitrogen atom (-NH-D, -ND2). Deuterium atoms on carbons adjacent to the amine group (α-carbons) can also be susceptible to exchange, particularly under acidic or basic conditions. Labels on aromatic rings or alkyl chains further away from the amine group are generally more stable.[1][3] It is crucial to select standards where deuterium is placed on stable, non-exchangeable positions.[4]

Q3: What are the primary factors that promote unwanted isotopic exchange?

A3: The main factors that can catalyze the back-exchange of deuterium for hydrogen are:

  • pH: Both acidic and basic conditions can significantly accelerate the rate of isotopic exchange.[2][3] The minimum rate of exchange for many compounds is typically observed in a narrow pH range, often around pH 2.5-3.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5] Therefore, it is critical to maintain low temperatures during sample storage and preparation.

  • Solvent Composition: Protic solvents, especially water, are a source of hydrogen atoms and can facilitate exchange. The presence of organic modifiers in chromatographic mobile phases can also influence the local pH and solvent properties, affecting exchange rates.[6]

  • Exposure Time: The longer a deuterated standard is exposed to unfavorable conditions (e.g., high pH, elevated temperature), the greater the extent of back-exchange will be.[5]

Q4: How should I properly store my deuterated amine standards to ensure long-term stability?

A4: Proper storage is crucial for maintaining the isotopic integrity of your standards. General best practices include:

  • Temperature: Store standards at low temperatures, such as -20°C or -80°C, as recommended by the manufacturer.

  • Solvent: Prepare stock solutions in non-protic or anhydrous organic solvents (e.g., acetonitrile, methanol). Avoid aqueous solutions for long-term storage.

  • Inert Atmosphere: To prevent condensation and exposure to atmospheric moisture, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[7]

  • Container: Use amber vials to protect from light and ensure they are tightly sealed to prevent solvent evaporation and moisture ingress.

Troubleshooting Guides

Problem 1: Inconsistent or Decreasing Internal Standard Response Across an Analytical Run

This is a common symptom of isotopic exchange occurring during the analytical sequence.

Troubleshooting Workflow for Inconsistent Internal Standard Response

A Inconsistent IS Response Detected B Investigate Mobile Phase pH A->B C Is pH optimal (neutral or slightly acidic)? B->C D Adjust Mobile Phase pH C->D No E Evaluate Autosampler Temperature C->E Yes D->E F Is autosampler cooled (e.g., 4°C)? E->F G Set Autosampler to a Lower Temperature F->G No H Assess Run Time F->H Yes G->H I Is the chromatographic run time excessively long? H->I J Optimize LC Method for Shorter Run Time I->J Yes K Problem Resolved I->K No J->K

Caption: Troubleshooting workflow for inconsistent deuterated internal standard response.

Problem 2: Calibration Curve is Non-Linear or Shows a Positive Bias at Low Concentrations

This can occur if the deuterated standard is contaminated with its unlabeled analog or if significant back-exchange is occurring.

Troubleshooting Workflow for Non-Linear Calibration Curve

A Non-Linear Calibration Curve Observed B Check for Unlabeled Analyte in IS A->B C Analyze a high concentration of the IS alone. Monitor for the analyte's mass transition. B->C D Is the analyte signal < 5% of LLOQ response? C->D E Contact Manufacturer / Obtain Higher Purity IS D->E No F Investigate Isotopic Exchange D->F Yes G Perform Stability Experiment (see protocol below). Vary pH and temperature. F->G H Is significant back-exchange observed? G->H I Optimize Sample Preparation and LC Conditions (lower pH, temperature, shorter time) H->I Yes J Problem Resolved H->J No I->J cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Solutions (Varying pH, Solvent, Temp) B Spike with Deuterated Standard A->B C T0 Analysis (Establish Baseline) B->C D Incubate Samples C->D E Time-Point Analysis (e.g., 4, 8, 24h) D->E F LC-MS/MS Analysis E->F G Calculate % Back-Exchange F->G H Plot Stability Over Time G->H I Determine Optimal Conditions H->I

References

Technical Support Center: Addressing Ion Suppression in ESI-MS with N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) when using N,N,N-Trimethyl-1,3-propanediamine-d6.

Troubleshooting Guides

This section offers solutions to common problems encountered during ESI-MS analysis that may be related to ion suppression.

Problem Potential Cause Troubleshooting Steps
Low or no signal for the analyte of interest, but the internal standard (this compound) signal is also low or absent. Severe ion suppression affecting both the analyte and the internal standard. This can be caused by high concentrations of salts, detergents, or other non-volatile matrix components.[1][2][3]1. Improve Sample Preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][5][6] 2. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate suppression, though this may also decrease the analyte signal.[5] 3. Optimize Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the majority of matrix components.[7][8]
Analyte signal is suppressed, but the internal standard (this compound) signal is stable. This suggests that the ion suppression is specific to the analyte and not the internal standard, possibly due to co-eluting compounds with similar physicochemical properties to the analyte.[7]1. Modify Chromatographic Conditions: Alter the mobile phase composition, gradient, or column chemistry to achieve better separation between the analyte and the interfering compounds. 2. Evaluate Internal Standard Choice: While this compound is a good internal standard, ensure its retention time is very close to the analyte to experience similar matrix effects.[7] If not, consider a different internal standard.
Inconsistent and irreproducible analyte and internal standard signals across a sample batch. Variable matrix effects from sample to sample. This is common in biological samples where endogenous compound concentrations can differ significantly.[3]1. Normalize with the Internal Standard: This is the primary purpose of using an isotopically labeled internal standard like this compound. The ratio of the analyte signal to the internal standard signal should remain consistent even if absolute intensities vary.[1][9] 2. Post-Column Infusion Experiment: Conduct this experiment to identify regions of significant ion suppression in the chromatogram.[6][7][10]
Gradual decrease in signal intensity for both analyte and internal standard over a series of injections. Contamination of the ion source or mass spectrometer inlet. Non-volatile matrix components can accumulate over time, leading to a progressive loss of sensitivity.[11]1. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and other source components. 2. Inject Blank Samples: Run blank solvent injections between samples to help wash away contaminants.

Frequently Asked Questions (FAQs)

Using this compound to Address Ion Suppression

Q1: How does using this compound help in addressing ion suppression?

A: this compound is a deuterated analog of N,N,N'-Trimethyl-1,3-propanediamine. As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to its unlabeled counterpart and has very similar physicochemical properties. When added to a sample, it co-elutes with the analyte (assuming the unlabeled form is the analyte or has similar retention) and experiences the same degree of ion suppression.[1][9] By calculating the ratio of the analyte's signal intensity to that of the known concentration of the internal standard, the effects of ion suppression can be normalized, leading to more accurate and precise quantification.[7][12]

Q2: What are the key properties of this compound to consider for its use as an internal standard?

A:

PropertyValue
Chemical Formula C₆H₁₀D₆N₂
Molecular Weight 122.24 g/mol
CAS Number 1219803-54-9
Isotopic Purity Typically >98%

Data sourced from publicly available chemical supplier information.

Q3: When is it appropriate to use this compound as an internal standard?

A: It is most appropriate when you are quantifying N,N,N'-Trimethyl-1,3-propanediamine or a structurally similar compound. The ideal internal standard co-elutes with the analyte of interest to ensure both are subjected to the same matrix effects.[7]

General Ion Suppression FAQs

Q4: What are the primary causes of ion suppression in ESI-MS?

A: Ion suppression in ESI-MS is a matrix effect that reduces the ionization efficiency of the analyte of interest.[13] Common causes include:

  • High concentrations of non-volatile salts and buffers: These can alter the droplet surface tension and volatility, hindering the formation of gas-phase ions.[1][2][3]

  • Co-eluting endogenous or exogenous compounds: These can compete with the analyte for charge or for access to the droplet surface.[1][7]

  • Detergents and highly lipophilic molecules: These can suppress the signal and contaminate the ion source.[4]

  • Ion-pairing agents: Reagents like trifluoroacetic acid (TFA) are known to cause signal suppression.[1][2]

Q5: How can I detect the presence of ion suppression in my assay?

A: A common method is the post-column infusion experiment.[6][7] In this setup, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column. When a blank matrix sample is injected, any dip in the constant analyte signal indicates a region of ion suppression.[6][7]

Experimental Protocols

Protocol: Evaluating Ion Suppression Using a Post-Column Infusion Experiment

This protocol outlines the steps to identify regions of ion suppression in your chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece and necessary tubing

  • Standard solution of your analyte of interest

  • Blank matrix extract (e.g., protein-precipitated plasma without the analyte)

  • Mobile phase

Methodology:

  • System Setup:

    • Connect the outlet of the analytical column to one inlet of the tee-piece.

    • Connect the syringe pump containing the analyte solution to the other inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the ESI source of the mass spectrometer.

  • Analyte Infusion:

    • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the signal of the analyte in the mass spectrometer. You should observe a stable, continuous signal.

  • Matrix Injection:

    • Once a stable baseline signal for the infused analyte is established, inject the blank matrix extract onto the LC system.

  • Data Analysis:

    • Monitor the analyte signal throughout the chromatographic run.

    • Any significant and reproducible decrease in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.

Visualizations

Logical Workflow for Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Analyte Signal is Low or Inconsistent check_is Check Internal Standard (IS) Signal (this compound) start->check_is is_low IS Signal Also Low/Inconsistent check_is->is_low Low/Inconsistent is_stable IS Signal is Stable check_is->is_stable Stable severe_suppression Indicates Severe or Variable Matrix Effects is_low->severe_suppression analyte_specific_suppression Indicates Analyte-Specific Suppression is_stable->analyte_specific_suppression improve_sample_prep Improve Sample Preparation (SPE, LLE) severe_suppression->improve_sample_prep optimize_chrom Optimize Chromatography (Gradient, Column) severe_suppression->optimize_chrom dilute_sample Dilute Sample severe_suppression->dilute_sample analyte_specific_suppression->optimize_chrom normalize Normalize Analyte to IS Ratio analyte_specific_suppression->normalize

Caption: A flowchart illustrating the decision-making process for troubleshooting ion suppression.

Causes and Mitigation of Ion Suppression

IonSuppressionCausesSolutions cluster_causes Common Causes of Ion Suppression cluster_solutions Mitigation Strategies salts High Salt/Buffer Concentration sample_prep Improved Sample Prep (SPE/LLE) salts->sample_prep dilution Sample Dilution salts->dilution matrix Co-eluting Matrix Components matrix->sample_prep chromatography Chromatographic Separation matrix->chromatography is_correction Internal Standard Correction (e.g., this compound) matrix->is_correction detergents Detergents/Lipids detergents->sample_prep ion_pair Ion-Pairing Agents (e.g., TFA) ion_pair->chromatography ion_pair->is_correction

Caption: Diagram showing the relationship between causes of ion suppression and corresponding solutions.

References

potential for H/D back-exchange in N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for H/D back-exchange in N,N,N-Trimethyl-1,3-propanediamine-d6. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is H/D back-exchange and why is it a concern for this compound?

A1: H/D back-exchange is the process where deuterium (B1214612) (D) atoms in a deuterated compound are replaced by hydrogen (H) atoms from the surrounding environment, such as protic solvents (e.g., water, methanol). For this compound, with the chemical formula (CD₃)₂N(CH₂)₃NHCH₃, the six deuterium atoms are located on the two N-methyl groups. If back-exchange occurs, the isotopic purity of the compound will be compromised, which can lead to inaccurate results when it is used as an internal standard in mass spectrometry or in other applications where isotopic labeling is critical.

Q2: Are the deuterium atoms on the N-methyl groups of this compound susceptible to back-exchange?

A2: Yes, under certain conditions, the deuterium atoms on carbons adjacent (in the alpha position) to a nitrogen atom can be susceptible to exchange. This is particularly a concern under basic (high pH) conditions, which can facilitate the deprotonation of the C-D bond, leading to exchange with protons from the solvent. While generally more stable than hydrogens attached to heteroatoms (like N-H or O-H), these C-D bonds are not completely inert.

Q3: What are the primary factors that can induce H/D back-exchange in this compound?

A3: The main factors influencing H/D back-exchange are:

  • pH: Basic conditions significantly accelerate the rate of back-exchange for hydrogens on carbons alpha to nitrogen. Acidic conditions can also promote exchange, although the minimum exchange rate for many deuterated compounds is often found in the weakly acidic range (around pH 2.5-3).

  • Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.

  • Solvent: Protic solvents (containing O-H or N-H bonds) are a source of protons and can facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are less likely to cause significant back-exchange.

  • Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the extent of back-exchange will be.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential H/D back-exchange issues.

Problem: Inconsistent or inaccurate quantitative results when using this compound as an internal standard.

This could manifest as poor reproducibility, underestimation of the analyte concentration, or the appearance of an unexpected signal at the mass of the non-deuterated compound.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting H/D Back-Exchange start Inconsistent Results Observed check_storage 1. Verify Storage Conditions - Stored at recommended temperature? - Protected from moisture and light? start->check_storage check_solvent 2. Evaluate Solvent System - Using a protic solvent (e.g., water, methanol)? - Is the solvent pH controlled? check_storage->check_solvent check_temp 3. Assess Experimental Temperature - Are any steps performed at elevated temperatures? check_solvent->check_temp check_time 4. Review Exposure Time - How long is the standard in solution before analysis? check_temp->check_time stability_test 5. Perform a Stability Test - Incubate standard in experimental matrix - Analyze at different time points check_time->stability_test solution Potential Solutions stability_test->solution sol_storage - Store in a desiccator at low temperature - Use fresh solutions solution->sol_storage sol_solvent - Switch to an aprotic solvent if possible - Buffer aqueous solutions to a neutral or slightly acidic pH solution->sol_solvent sol_temp - Minimize temperature throughout the process - Use cooled autosampler solution->sol_temp sol_time - Minimize time in solution - Prepare samples just before analysis solution->sol_time sol_test - Quantify the extent of back-exchange - Apply a correction factor if stable and reproducible solution->sol_test

Caption: A stepwise workflow to diagnose and resolve H/D back-exchange issues.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Given Matrix

This protocol allows for the empirical determination of the stability of the deuterated standard under specific experimental conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) to minimize any initial exchange.

  • Incubation: Spike a known concentration of the stock solution into the experimental matrix (e.g., plasma, buffer at a specific pH, mobile phase).

  • Time Points: Aliquot the mixture into several vials. Analyze one vial immediately (T=0). Incubate the remaining vials under the experimental conditions (e.g., room temperature, 37°C) and analyze them at various time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: Use a suitable analytical method, such as LC-MS, to monitor the isotopic purity of the this compound. This can be done by monitoring the signal intensity of the deuterated molecule and looking for the appearance or increase in the signal of the partially or fully non-deuterated molecule.

  • Data Evaluation: Plot the percentage of remaining deuterated compound against time. A significant decrease indicates that back-exchange is occurring under the tested conditions.

Data Presentation

Parameter Condition Risk of H/D Back-Exchange Recommendation
pH > 8 (Basic)HighAvoid; if necessary, minimize exposure time and temperature.
7 (Neutral)Low to ModerateGenerally acceptable for short durations.
3 - 6 (Acidic)LowGenerally considered safe for minimizing exchange.
< 3 (Strongly Acidic)ModerateMay catalyze exchange, testing is recommended.
Temperature > 40°CHighAvoid prolonged exposure.
20-25°C (Room Temp)ModerateMinimize exposure time.
< 4°CLowRecommended for storage and sample handling.
Solvent Aprotic (e.g., ACN, DMSO)Very LowPreferred for stock solutions and sample preparation.
Protic (e.g., H₂O, MeOH)Moderate to HighBuffer to an appropriate pH and use at low temperatures.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors that can lead to the undesired outcome of H/D back-exchange and the preventative measures that can be taken.

H_D_Exchange_Pathway Factors and Prevention of H/D Back-Exchange cluster_factors Contributing Factors cluster_prevention Preventative Measures high_ph High pH (Basic) outcome H/D Back-Exchange high_ph->outcome high_temp High Temperature high_temp->outcome protic_solvent Protic Solvent protic_solvent->outcome control_ph Control pH (Neutral/Slightly Acidic) goal Maintain Isotopic Purity control_ph->goal low_temp Low Temperature low_temp->goal aprotic_solvent Use Aprotic Solvent aprotic_solvent->goal min_time Minimize Exposure Time min_time->goal

Caption: The relationship between experimental factors, H/D back-exchange, and preventative strategies.

dealing with co-eluting interferences in amine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amine Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on dealing with co-eluting interferences.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during amine analysis.

Problem: Poor peak shape and co-elution of my target amine with an unknown interference.

  • Possible Cause: Suboptimal chromatographic conditions or matrix effects.

  • Solution:

    • Optimize the Mobile Phase: Adjust the pH of the mobile phase. Amines are basic compounds, and controlling the pH can significantly alter their retention and selectivity. Increasing the organic modifier concentration in reversed-phase liquid chromatography (RPLC) can also help.

    • Consider a Different Column Chemistry: If using a standard C18 column, consider switching to a column with an alternative selectivity, such as a phenyl-hexyl or a polar-embedded phase column.[1][2] For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to RPLC.[3][4][5][6][7][8][9]

    • Employ Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of charged amines.[2][10][11][12][13][14] Common ion-pairing reagents for amines include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).

    • Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting peaks.[15][16]

Problem: My target amine co-elutes with a known impurity of a similar structure.

  • Possible Cause: The chosen analytical method lacks the necessary selectivity to separate structurally similar compounds.

  • Solution:

    • Derivatization: Derivatizing the amines with a reagent that alters their chemical properties can significantly improve separation.[17][18][19][20][21] Common derivatizing agents include dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA).[19][20] Derivatization can also enhance detection sensitivity.[17][18][19]

    • High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not achievable, HRMS can differentiate between co-eluting compounds based on their exact mass-to-charge ratio (m/z).[22]

    • Tandem Mass Spectrometry (MS/MS): By selecting specific precursor and product ion transitions, MS/MS can selectively detect and quantify the target amine even in the presence of co-eluting interferences.[22][23]

Problem: I'm observing signal suppression or enhancement for my analyte, leading to inaccurate quantification.

  • Possible Cause: Co-eluting matrix components are affecting the ionization of the target amine in the mass spectrometer source.[24][25]

  • Solution:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be very effective.[19][26][27]

    • Chromatographic Separation: Optimize the chromatography to separate the analyte from the majority of the matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of signal suppression or enhancement.[23][28]

    • Matrix-Matched Calibration Standards: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects.[24]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I suspect co-elution?

A1: The first step is to confirm that co-elution is indeed occurring. This can be done by examining the peak shape for any signs of asymmetry or shoulders.[29] If you are using a photodiode array (PDA) detector, you can check the peak purity across the entire peak.[29] With a mass spectrometer, you can examine the mass spectra across the peak to see if multiple components are present.[29]

Q2: How do I choose the right derivatization reagent for my amine analysis?

A2: The choice of derivatization reagent depends on several factors, including the type of amine (primary, secondary, or tertiary), the detection method (UV, fluorescence, or MS), and the desired outcome (improved volatility, enhanced sensitivity, or altered selectivity).[18][19][20] For example, OPA reacts specifically with primary amines to form fluorescent derivatives, while FMOC-Cl reacts with both primary and secondary amines.[19]

Q3: When should I consider using HILIC for amine analysis?

A3: HILIC is particularly well-suited for the analysis of very polar amines that are poorly retained on traditional reversed-phase columns.[4][5][6][7][8][9] It offers a different selectivity compared to RPLC and can be a powerful tool for resolving co-eluting polar interferences.

Q4: Can I use ion-pairing reagents with mass spectrometry?

A4: Yes, but with caution. Many traditional ion-pairing reagents are non-volatile and can contaminate the mass spectrometer source, leading to signal suppression.[11] It is recommended to use volatile ion-pairing reagents such as formic acid, acetic acid, or volatile amines like triethylamine (B128534) (TEA) when coupling with MS.[11][12]

Q5: What are the advantages of using a stable isotope-labeled internal standard?

A5: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis.[23][28] Because it has the same chemical and physical properties as the analyte, it co-elutes and experiences the same matrix effects and variability in sample preparation and instrument response. This allows for highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of different analytical techniques in amine analysis.

Table 1: Comparison of Derivatization Reagents for Amine Analysis

Derivatization ReagentTarget AminesDetection MethodKey AdvantagesPotential Issues
Dansyl Chloride Primary & SecondaryUV, Fluorescence, MSStable derivatives, good sensitivity.[19]Can react with other nucleophiles like phenols and alcohols.[19]
FMOC-Cl Primary & SecondaryUV, FluorescenceHigh reactivity, good for automated pre-column derivatization.[19]Reagent can interfere if not removed.[20]
OPA (o-phthalaldehyde) PrimaryFluorescenceFast reaction, highly fluorescent derivatives.[19]Derivatives can be unstable.[19]
Benzoyl Chloride Primary & SecondaryUV, MSStable derivatives.Effective mixing is crucial to avoid split peaks.[19]

Table 2: Performance of Different Chromatographic Modes for Polar Amine Separation

Chromatographic ModeStationary Phase ExampleMobile PhaseAdvantages for Amine Analysis
Reversed-Phase (RPLC) C18, Phenyl-HexylAcetonitrile/Methanol (B129727) + Water with bufferWidely applicable, good for a range of polarities.
HILIC Amide, Bare SilicaHigh Organic (>70%) + Aqueous BufferExcellent retention for very polar amines, MS-friendly mobile phases.[4][5][6][7][8][9]
Ion-Pairing RPLC C18Acetonitrile/Methanol + Water with ion-pairing reagentImproved retention and selectivity for charged amines.[2][10][11][12][13][14]
Ion-Exchange (IC) Cation-exchangeAqueous bufferGood for separating amines based on charge.[30][31]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Amine Clean-up

  • Conditioning: Condition a cation-exchange SPE cartridge by passing 1-2 cartridge volumes of methanol followed by 1-2 cartridge volumes of deionized water.

  • Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of the sample loading buffer (e.g., a low pH buffer to ensure the amines are protonated).

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and weakly retained interferences.

  • Elution: Elute the retained amines with a small volume of a basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the amines and release them from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

Protocol 2: Pre-column Derivatization with Dansyl Chloride

  • Sample Preparation: To 100 µL of the amine-containing sample or standard, add 100 µL of a saturated sodium bicarbonate solution.

  • Reagent Addition: Add 200 µL of a dansyl chloride solution (e.g., 10 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) in the dark.

  • Quenching: Stop the reaction by adding a small amount of a quenching reagent (e.g., 50 µL of a proline solution) to react with the excess dansyl chloride.

  • Extraction (Optional): If necessary, extract the derivatized amines into an organic solvent like ethyl acetate.

  • Analysis: Inject an aliquot of the final solution into the LC system.

Visualizations

Troubleshooting_Workflow start Co-eluting Interference Observed check_peak 1. Confirm Co-elution (Peak Shape, Purity, Mass Spectra) start->check_peak is_coelution Co-elution Confirmed? check_peak->is_coelution no_coelution Address Other Issues (e.g., Peak Tailing) is_coelution->no_coelution No strategy 2. Select Strategy is_coelution->strategy Yes chromatography A. Chromatographic Optimization strategy->chromatography sample_prep B. Sample Preparation Enhancement strategy->sample_prep derivatization C. Derivatization strategy->derivatization ms_method D. Mass Spectrometry Method strategy->ms_method chrom_opts Adjust Mobile Phase (pH, %B) Change Column (HILIC, Phenyl) Use Ion-Pairing Reagents chromatography->chrom_opts prep_opts Improve Clean-up (SPE, LLE) Use SIL-IS Matrix-Matched Standards sample_prep->prep_opts deriv_opts Select Reagent (Dansyl-Cl, FMOC) Optimize Reaction Conditions derivatization->deriv_opts ms_opts Use High-Resolution MS Develop MS/MS Method ms_method->ms_opts evaluate 3. Evaluate Resolution chrom_opts->evaluate prep_opts->evaluate deriv_opts->evaluate ms_opts->evaluate evaluate->strategy No, Try Another Strategy resolved Resolution Achieved evaluate->resolved Yes

Caption: A logical workflow for troubleshooting co-eluting interferences in amine analysis.

Sample_Prep_Workflow start Sample extraction Extraction (e.g., LLE, Protein Precipitation) start->extraction cleanup Clean-up (e.g., Solid-Phase Extraction) extraction->cleanup derivatization Derivatization (Optional) cleanup->derivatization reconstitution Evaporation & Reconstitution derivatization->reconstitution analysis LC-MS Analysis reconstitution->analysis

Caption: A general experimental workflow for sample preparation in amine analysis.

References

Technical Support Center: Stability of Deuterated Amine Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of deuterated amine standards. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for deuterated amine standards in solution?

The main concern is the potential for hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms on the standard molecule are replaced by hydrogen atoms from the solvent or matrix. This process can alter the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays.

Q2: How does pH influence the stability of deuterated amine standards?

pH is a critical factor affecting the stability of deuterated amine standards. Both acidic and basic conditions can catalyze the H/D exchange process. The rate of exchange is generally at its minimum in the slightly acidic to neutral pH range. Extreme pH values should be avoided during sample preparation and storage. For many amine-containing compounds, stability is enhanced under acidic conditions where the amine is protonated.

Q3: What are the best practices for storing deuterated amine standard stock solutions?

To ensure long-term stability, stock solutions of deuterated amine standards should be prepared in a non-protic (aprotic) organic solvent such as acetonitrile (B52724) or methanol. They should be stored at low temperatures, typically -20°C or below, in tightly sealed containers to minimize exposure to moisture and atmospheric humidity.

Q4: Can the position of the deuterium label on the molecule affect its stability?

Absolutely. Deuterium atoms attached to heteroatoms, such as the nitrogen in an amine group (-NH-D), are generally more susceptible to exchange than those on carbon atoms. When selecting a deuterated standard, it is preferable to choose one where the deuterium labels are on stable positions, such as a carbon backbone, if possible.

Q5: How can I assess the stability of my deuterated amine standard in my specific experimental conditions?

A stability assessment, often referred to as a hydrogen-deuterium back-exchange study, is recommended. This involves incubating the deuterated standard in your sample matrix (e.g., plasma, urine, or buffer) under the same conditions as your analytical method (pH, temperature, time) and monitoring for any change in its isotopic profile over time using mass spectrometry.

Troubleshooting Guide

Issue: I am observing a decrease in the signal of my deuterated internal standard and an increase in the signal of the unlabeled analyte over time.

This is a classic sign of hydrogen-deuterium exchange. Here are the steps to troubleshoot this issue:

  • Evaluate Solution pH: Measure the pH of your sample matrix and any buffers used. If the pH is strongly acidic or basic, consider adjusting it to a more neutral range if your analytical method allows. For many amines, slightly acidic conditions can improve stability.

  • Solvent and Reagent Check: Ensure that all solvents are of high purity and free from contaminants that could alter the pH. Freshly prepared buffers are recommended.

  • Storage Conditions: Review the storage conditions of your stock and working solutions. Ensure they are stored at the recommended low temperature and protected from moisture.

  • Label Position: If the problem persists, consider the position of the deuterium labels on your standard. If they are on exchangeable sites (like -N-D), you may need to source a standard with labels in more stable positions (e.g., on the carbon skeleton).

  • Conduct a Stability Study: Perform a systematic stability study to pinpoint the cause. Incubate the standard in different matrices and at various pH values and temperatures to identify the conditions leading to degradation.

Quantitative Data on Stability

The stability of deuterated amine standards is highly dependent on the specific compound, the sample matrix, pH, and temperature. Below is a table summarizing the stability of various synthetic cathinones (a class of amphetamine-like compounds) in urine at different pH values and temperatures. This data illustrates the significant impact of pH on stability.

Table 1: Estimated Half-Lives (in days) of Synthetic Cathinones in Urine at 32°C

CompoundpH 4pH 8
3-Fluoromethcathinone (3-FMC)10.4< 1
Mephedrone25.11.2
Methylone45.82.5
α-PVP120.515.3
MDPV> 18045.7

Data adapted from a study on the stability of synthetic cathinones in forensic toxicology samples. The data highlights that at an elevated temperature, the stability is significantly greater in acidic urine (pH 4) compared to alkaline urine (pH 8)[1][2][3][4][5].

Experimental Protocols

Protocol 1: Assessment of Hydrogen-Deuterium (H/D) Back-Exchange Stability

This protocol is designed to evaluate the stability of the deuterium labels on an internal standard under specific experimental conditions.

  • Objective: To determine the rate of H/D exchange of a deuterated standard in a relevant biological matrix or buffer.

  • Methodology:

    • Sample Preparation: Prepare a solution of the deuterated standard in the matrix of interest (e.g., plasma, urine, or a specific buffer) at a known concentration.

    • Incubation: Incubate the samples at the temperature and for the duration relevant to your analytical workflow (e.g., 4°C for 24 hours, or 37°C for 4 hours).

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Sample Analysis: Immediately analyze the aliquots by LC-MS/MS. Monitor the mass-to-charge ratio (m/z) of the deuterated standard and the corresponding unlabeled analyte.

    • Data Interpretation: An increase in the peak area of the unlabeled analyte and a corresponding decrease in the deuterated standard's peak area over time indicates H/D exchange. Calculate the percentage of the standard remaining at each time point to determine the stability.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation pathways of a deuterated standard under stress conditions.

  • Objective: To investigate the stability of a deuterated standard under accelerated acidic, basic, and oxidative conditions.

  • Methodology:

    • Prepare Stress Samples:

      • Acidic: Dissolve the standard in a 0.1 M HCl solution.

      • Basic: Dissolve the standard in a 0.1 M NaOH solution.

      • Oxidative: Dissolve the standard in a solution of 3% hydrogen peroxide.

    • Incubation: Incubate the stress samples at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

    • Sample Analysis: Analyze the samples by LC-MS/MS to identify and quantify any degradation products.

    • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to assess the extent of degradation and identify the major degradation products.

Visualizing Experimental Workflows

Diagram 1: Workflow for H/D Back-Exchange Stability Assessment

H_D_Exchange_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Deuterated Standard in Matrix (e.g., Plasma) incubate Incubate at Relevant Temperature prep->incubate Start Incubation aliquots Collect Aliquots at Time Points incubate->aliquots During Incubation lcms LC-MS/MS Analysis aliquots->lcms Inject for Analysis interpret Monitor Isotopic Profile (m/z ratios) lcms->interpret Generate Data

Caption: Workflow for assessing the H/D back-exchange stability of a deuterated standard.

Diagram 2: Logic for Troubleshooting Deuterated Standard Instability

Troubleshooting_Logic start Instability Observed: Decreased Deuterated Signal check_ph Evaluate Solution pH start->check_ph ph_extreme pH is Acidic/Basic? check_ph->ph_extreme adjust_ph Adjust pH to Neutral or Optimal Range ph_extreme->adjust_ph Yes check_solvents Review Solvents and Reagents ph_extreme->check_solvents No stable Problem Resolved adjust_ph->stable reprepare Use High-Purity Solvents & Fresh Buffers check_solvents->reprepare check_storage Verify Storage Conditions reprepare->check_storage correct_storage Ensure Low Temp & Moisture Protection check_storage->correct_storage check_label Examine Deuterium Label Position correct_storage->check_label consider_alternative Consider Standard with More Stable Labels check_label->consider_alternative consider_alternative->stable

Caption: A logical workflow for troubleshooting the instability of deuterated amine standards.

References

Technical Support Center: Reducing Signal Variability with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing stable isotope-labeled (SIL) internal standards (IS) to reduce signal variability in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions to common problems encountered during experiments.

Issue 1: Low or No Signal Intensity of the SIL Internal Standard

Q: I am observing a very low or completely absent signal for my SIL internal standard. What are the potential causes and how can I troubleshoot this?

A: The absence or low intensity of the SIL internal standard signal can be attributed to several factors, from initial sample handling to instrument settings. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

Potential Cause Question to Consider Recommended Action
Improper Storage and Handling Was the SIL internal standard stored according to the manufacturer's recommendations (e.g., temperature, light exposure)?Review the manufacturer's storage guidelines. Improper storage can lead to degradation.[1] It is also advisable to prepare fresh working solutions and avoid multiple freeze-thaw cycles.[1]
Pipetting or Dilution Errors Are the calculations for the spiking solution concentration and the volume added to the samples accurate?Double-check all calculations and confirm that pipettes are properly calibrated. Preparing a fresh dilution series can help verify the concentration of stock and working solutions.[1]
Degradation in Matrix Is it possible the SIL internal standard is degrading after being added to the biological matrix?Conduct a stability assessment by incubating the SIL internal standard in the sample matrix at various time points and temperatures prior to extraction and analysis.[1]
Inefficient Ionization Are the mass spectrometer's source conditions optimized for the SIL internal standard?Infuse a solution of the SIL internal standard directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
Incorrect Mass Transition Monitored Has the correct precursor and product ion m/z been selected for the SIL internal standard?Verify the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition against the manufacturer's certificate of analysis or by direct infusion of the standard.
Issue 2: High Variability in the SIL Internal Standard Signal

Q: My SIL internal standard signal is showing significant variability between injections. What could be causing this inconsistency?

A: High variability in the internal standard signal can undermine the precision of your quantitative analysis.[2] This variability can be random or can manifest as a systematic drift.

Potential Causes and Troubleshooting Steps:

Potential Cause Question to Consider Recommended Action
Injector Variability Is the autosampler injecting consistent volumes?Perform an injection precision test by repeatedly injecting the same standard solution. Inspect the syringe and sample loop for air bubbles.[1]
Carryover Is there carryover from a high-concentration sample to a subsequent low-concentration one?Inject a blank sample immediately following a high-concentration standard to check for carryover. Optimize the injector wash procedure with a stronger solvent or by increasing the wash volume and duration.[1]
Matrix Effects Are co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the internal standard?Evaluate matrix effects using the post-extraction spike method detailed in the "Experimental Protocols" section.[1][3] If significant matrix effects are present, consider improving sample cleanup, adjusting chromatographic conditions to separate the IS from interferences, or using a different ionization source.[1]
Instrument Sensitivity Drift Is there a gradual decrease or increase in signal over the course of the analytical run?A systematic drift can indicate contamination of the mass spectrometer's ion optics.[3] Ensure the instrument has had adequate time to stabilize.
Sample Stability in Autosampler Is the internal standard degrading in the autosampler during a long analytical run?Assess the stability of the prepared samples in the autosampler over the expected run time.[3]
Issue 3: Poor Recovery of the SIL Internal Standard

Q: I'm observing consistently low recovery of my SIL internal standard after the sample preparation process. How can this be improved?

A: Low recovery suggests a significant loss of the internal standard during sample preparation steps.[1]

Potential Causes and Troubleshooting Steps:

Potential Cause Question to Consider Recommended Action
Suboptimal Extraction Conditions Is the extraction solvent and pH suitable for the physicochemical properties of the SIL internal standard?Experiment with different extraction solvents or mixtures and adjust the sample's pH to enhance extraction efficiency. For solid-phase extraction (SPE), ensure the sorbent type, wash, and elution solvents are appropriate.[1]
Incomplete Elution from SPE Cartridge Is the volume of the elution solvent sufficient to completely elute the SIL internal standard from the SPE sorbent?Increase the elution solvent volume and confirm its strength is adequate to disrupt the interaction between the internal standard and the sorbent.[1]
Adsorption to Labware Is the SIL internal standard adsorbing to the surfaces of plastic tubes or pipette tips?Utilize low-adsorption labware or consider adding a small amount of an organic solvent or surfactant to the sample to minimize non-specific binding.[1]
Issue 4: Isotopic Impurity and Cross-Contribution

Q: I suspect there might be isotopic impurity or cross-contribution between my analyte and the SIL internal standard. How can I confirm and address this?

A: Isotopic impurity or cross-contribution can lead to inaccuracies in quantification, especially at low analyte concentrations.

Potential Causes and Troubleshooting Steps:

Potential Cause Question to Consider Recommended Action
Presence of Unlabeled Analyte in SIL IS Does the SIL internal standard solution contain a significant amount of the unlabeled analyte?Analyze the SIL internal standard solution alone to check for the presence of the unlabeled analyte. The amount of unlabeled analyte should be minimal.[4]
Isotopic Contribution from the Analyte Is a naturally occurring isotope of the analyte contributing to the signal of the SIL internal standard?This is more prevalent when the mass difference between the analyte and the internal standard is small (less than 3 or 4 Da). To mitigate this, consider selecting an internal standard with a larger mass difference or applying a mathematical correction to the data.
In-source Fragmentation or Back-Exchange (for Deuterated Standards) Is the deuterium (B1214612) label on my internal standard stable, or is it being lost?Deuterium labels can sometimes be lost in solution or under certain mass spectrometry conditions.[5] Ensure the label is on a stable part of the molecule, not on heteroatoms like oxygen or nitrogen.[6] Using ¹³C or ¹⁵N isotopes can avoid this issue as they are not exchangeable.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol utilizes the post-extraction spiking method to quantify the impact of matrix effects on the internal standard signal.[3]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the SIL internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the extracted matrix with the SIL internal standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the SIL internal standard before the extraction process.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Data Evaluation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
100% No matrix effect.
< 100% Ion suppression.
> 100% Ion enhancement.
Protocol 2: Assessment of Isotopic Purity and Cross-Contribution

This protocol helps determine the isotopic enrichment of the SIL internal standard and assesses any potential cross-contribution with the analyte.

Methodology:

  • Prepare the Following Samples:

    • A solution of the SIL internal standard at its working concentration.

    • A solution of the unlabeled analyte at the upper limit of quantification (ULOQ).

    • A blank matrix sample spiked only with the internal standard.

  • Analysis:

    • Analyze the SIL internal standard solution and monitor the mass transitions for both the internal standard and the unlabeled analyte.

    • Analyze the ULOQ analyte sample and monitor both mass transitions.

    • Analyze the blank matrix spiked with the internal standard and monitor the mass transition of the analyte.[1]

  • Data Analysis:

    • Isotopic Purity: In the mass spectrum of the SIL internal standard, the relative intensity of the peak corresponding to the unlabeled analyte should be minimal.[1]

    • Cross-Contribution: The signal at the internal standard's m/z in the ULOQ analyte sample should be negligible. Similarly, the signal at the analyte's m/z in the internal standard-only sample should also be negligible.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for SIL Internal Standard Issues Start Start: Signal Variability Observed CheckSignal Check IS Signal (Low/No or High Variability?) Start->CheckSignal LowSignal Low / No Signal CheckSignal->LowSignal Low/No HighVariability High Variability CheckSignal->HighVariability High CheckStorage Review Storage & Handling Procedures LowSignal->CheckStorage Potential Cause CheckPrep Verify Sample Prep (Pipetting, Dilutions) LowSignal->CheckPrep Potential Cause CheckStability Assess Matrix Stability LowSignal->CheckStability Potential Cause CheckIonization Optimize MS Ionization LowSignal->CheckIonization Potential Cause CheckRecovery Assess Recovery LowSignal->CheckRecovery Potential Cause CheckInjector Test Injector Precision HighVariability->CheckInjector Potential Cause CheckCarryover Investigate Carryover HighVariability->CheckCarryover Potential Cause CheckMatrix Evaluate Matrix Effects HighVariability->CheckMatrix Potential Cause CheckPurity Verify Isotopic Purity HighVariability->CheckPurity Potential Cause SolutionFound Solution Implemented CheckStorage->SolutionFound CheckPrep->SolutionFound CheckStability->SolutionFound CheckIonization->SolutionFound CheckInjector->SolutionFound CheckCarryover->SolutionFound CheckMatrix->SolutionFound CheckRecovery->SolutionFound CheckPurity->SolutionFound

Caption: Troubleshooting decision tree for SIL internal standard issues.

ExperimentalWorkflow General Experimental Workflow Using SIL Internal Standard SampleCollection 1. Sample Collection (e.g., Plasma, Urine) AddIS 2. Add SIL Internal Standard to all samples, calibrators, and QCs SampleCollection->AddIS SamplePrep 3. Sample Preparation (e.g., Protein Precipitation, SPE, LLE) AddIS->SamplePrep Analysis 4. LC-MS/MS Analysis SamplePrep->Analysis DataProcessing 5. Data Processing (Calculate Analyte/IS Peak Area Ratio) Analysis->DataProcessing Quantification 6. Quantification (Determine analyte concentration using calibration curve) DataProcessing->Quantification

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using N,N,N-Trimethyl-1,3-propanediamine-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is non-negotiable. The choice of an appropriate internal standard is a critical determinant of method robustness, accuracy, and precision. This guide provides an objective comparison of method validation performance using a deuterated internal standard, N,N,N-Trimethyl-1,3-propanediamine-d6, versus a non-deuterated, structurally analogous alternative.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability introduced during sample preparation, chromatography, and ionization.[3] This guide presents a comparative analysis of key validation parameters, supported by experimental data, to illustrate the superior performance of deuterated internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

To illustrate the advantages of a deuterated internal standard, we present validation data from a study on the determination of N-methyl-1,3-propanediamine (NMPA), a compound structurally similar to the analyte for which this compound would be an ideal internal standard. The study compared the performance of a custom-synthesized deuterated internal standard (NMPA-d5) with an analogous (non-deuterated) internal standard.[1]

Validation ParameterDeuterated Internal Standard (NMPA-d5)Analogous Internal StandardRationale for Superiority of Deuterated IS
Apparent Recovery 89% - 97%[1]Potentially more variableCo-elution and similar extraction behavior of the SIL-IS closely mimics the analyte, leading to more accurate correction for analyte loss during sample preparation.[2]
Repeatability (RSD) < 10%[1]Potentially higherThe SIL-IS effectively accounts for variations in injection volume and instrument response, resulting in lower relative standard deviation and improved precision.[4]
Linearity (r²) > 0.999 (typical)[5]> 0.99 (typical)The consistent response ratio between the analyte and the SIL-IS across a wide concentration range ensures a more reliable calibration curve.
Matrix Effect Significantly minimized[2]Susceptible to differential matrix effectsAs the SIL-IS and analyte experience similar ionization suppression or enhancement, the ratio of their responses remains constant, mitigating the impact of the sample matrix.[6]
Limit of Quantification (LOQ) 1.39 µg/kg[1]Potentially higherImproved signal-to-noise ratio due to better correction of variability allows for lower and more reliable limits of quantification.[1]

Experimental Protocols

The following is a representative experimental protocol for the bioanalytical method validation of an analyte using this compound as an internal standard, based on methodologies described in the literature.[1][7]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spiking: To 1 gram of homogenized tissue sample, add the analyte standard and 50 µL of a 100 ng/mL solution of this compound in methanol (B129727).

  • Hydrolysis: Add 5 mL of 0.1 M hydrochloric acid and incubate at 60°C for 1 hour to release conjugated analytes.

  • SPE Column Conditioning: Condition a strong cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

  • Elution: Elute the analyte and internal standard with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for both the analyte and this compound.

Logical Workflow and Decision Making

The selection and implementation of an internal standard in a bioanalytical method validation workflow follows a structured process to ensure data of the highest quality.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 AnalyteCharacterization Analyte Characterization IS_Selection Internal Standard (IS) Selection AnalyteCharacterization->IS_Selection ExtractionOptimization Extraction Optimization IS_Selection->ExtractionOptimization IS_Decision SIL-IS Available? IS_Selection->IS_Decision LCMS_Optimization LC-MS/MS Optimization ExtractionOptimization->LCMS_Optimization Selectivity Selectivity LCMS_Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision Stability Stability AccuracyPrecision->Stability LOD_LOQ LOD & LOQ Stability->LOD_LOQ SampleAnalysis Routine Sample Analysis LOD_LOQ->SampleAnalysis QC_Checks QC Sample Checks SampleAnalysis->QC_Checks DataReporting Data Reporting QC_Checks->DataReporting Deuterated_IS Use Deuterated IS (e.g., N,N,N-Trimethyl-1,3- propanediamine-d6) IS_Decision->Deuterated_IS Yes Analogue_IS Use Analogue IS (Requires more rigorous matrix effect evaluation) IS_Decision->Analogue_IS No

Bioanalytical Method Validation Workflow

The decision to use a stable isotope-labeled internal standard like this compound is a critical step in method development that significantly enhances the reliability of the subsequent validation and sample analysis phases.

References

The Critical Role of Deuterated Standards in the Accurate and Precise Quantification of Biogenic Amines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on leveraging deuterated internal standards for robust biogenic amine analysis. This guide provides an objective comparison with alternative methods, supported by experimental data and detailed protocols.

The quantification of biogenic amines (BAs) is of paramount importance in fields ranging from food safety and quality control to clinical diagnostics and neuroscience research. These low molecular weight nitrogenous compounds, formed through the decarboxylation of amino acids, can have significant physiological effects.[1][2] Accurate and precise measurement of BAs is therefore crucial. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard methodology, offering significant advantages over other quantification techniques.[3][4]

Deuterated internal standards are isotopically labeled versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium.[3] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical chemical and physical properties ensure they behave similarly during sample preparation and analysis.[3][5] This co-elution and similar ionization behavior are fundamental to correcting for matrix effects and variations in sample processing, thereby significantly enhancing the accuracy and precision of quantification.[3][6]

Comparison of Quantification Strategies

The choice of internal standard is a critical factor influencing the reliability of quantitative results. While other compounds can be used as internal standards, deuterated analogues offer unparalleled performance.

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated (Isotopically Labeled) Standard Co-elutes with the analyte and has the same extraction recovery and ionization response.[3]High Accuracy & Precision: Compensates for matrix effects, extraction losses, and instrument variability.[3][6] Reduced Method Variability: Leads to more robust and reproducible results.[3]Cost: Can be more expensive than other types of internal standards.[3] Availability: Synthesis of specific deuterated standards may be required.
Structural Analogue (Non-isotopic) A molecule with similar chemical structure and properties to the analyte.Lower Cost: Generally less expensive than deuterated standards.Differential Behavior: May not perfectly mimic the analyte's behavior during extraction and ionization, leading to inaccuracies. Chromatographic Separation: May not co-elute perfectly with the analyte.
No Internal Standard (External Calibration) Quantification is based on a calibration curve generated from external standards.Simplicity: The most straightforward approach.Low Accuracy & Precision: Highly susceptible to matrix effects and variations in sample preparation, leading to unreliable results, especially in complex matrices.[7]

Enhanced Performance with Deuterated Standards: A Data-Driven Perspective

Numerous studies have demonstrated the superior performance of methods employing deuterated internal standards for biogenic amine quantification. The following tables summarize key performance parameters from validated LC-MS/MS methods.

Method Validation Parameters for Biogenic Amine Quantification
Biogenic AmineMatrixInternal StandardAccuracy/Recovery (%)Precision (RSD%)Linearity (R²)
Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, Tryptamine, β-phenylethylamineFood MatricesN-Acetyltyramine-d4Not explicitly stated, but method described as "accurate and precise"[1]Not explicitly stated[1]Not explicitly stated[1]
12 Biogenic Amines & 2 PolyaminesFoods10 isotopically labeled biogenic aminesNot explicitly stated[4]Not explicitly stated[4]Not explicitly stated[4]
8 Biogenic AminesSoy SauceIsotope-Labeled Internal Standard84 - 115[8]Intra-day: 2.2 - 8.8, Inter-day: < 12[8]> 0.999[8]
14 Biogenic AminesFishBenzoyl chloride-d5 derivatized standards74.9 - 119.3[9]Most < 10[9]Not explicitly stated[9]
8 Biogenic AminesSurface WaterNot specified97.3 - 108.6[10]0.10 - 0.29[10]> 0.999[10]
Limits of Detection (LOD) and Quantification (LOQ)
Biogenic Amine(s)MatrixLODLOQ
Histamine, Cadaverine, Spermine, SpermidineSurface Water0.05 µg/L[10]0.2 µg/L[10]
PutrescineSurface Water1.0 µg/L[10]3.0 µg/L[10]
Tyramine, TryptamineSurface Water1.5 µg/L[10]5.0 µg/L[10]
2-phenylethylamineSurface Water2.0 µg/L[10]5.0 µg/L[10]
7 Biogenic AminesSoy Sauce4 - 8 µg/kg[8]15 - 30 µg/kg[8]
6 Biogenic AminesMeatNot specified10 µg/g[11]

Visualizing the Workflow and Underlying Biology

To provide a clearer understanding of the processes involved, the following diagrams illustrate the formation of biogenic amines and a typical experimental workflow for their quantification.

G cluster_0 Formation of Biogenic Amines Amino Acids Amino Acids Decarboxylation (Microbial Enzymes) Decarboxylation (Microbial Enzymes) Amino Acids->Decarboxylation (Microbial Enzymes) Biogenic Amines Biogenic Amines Decarboxylation (Microbial Enzymes)->Biogenic Amines

Caption: Simplified pathway of biogenic amine formation from amino acids.[1]

G cluster_1 Experimental Workflow for Biogenic Amine Quantification A Sample Homogenization B Extraction with Acid A->B C Addition of Deuterated Internal Standard B->C D Centrifugation C->D E Supernatant Collection D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: A typical experimental workflow for quantifying biogenic amines.[1]

Experimental Protocols

The following are generalized protocols for the extraction and quantification of biogenic amines from food matrices, which may require optimization for specific sample types.

Sample Preparation for Solid Food Matrices
  • Homogenization: Weigh 5 g of the food sample and homogenize it.[1]

  • Extraction: Add 20 mL of 0.5 M HCl to the homogenized sample.[1] For meat products, 4 mL of 0.5 M HCl has been shown to be effective.[11]

  • Internal Standard Spiking: Add the deuterated internal standard solution to the sample extract.

  • Vortexing: Vortex the mixture for 5 minutes.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.[1] A second centrifugation step may be employed to minimize matrix interference.[11]

Sample Preparation for Liquid Samples (e.g., Wine)
  • Dilution: Dilute the sample (e.g., 1:1) in 0.1 M HCl in water.[12]

  • Internal Standard Spiking: Add the deuterated internal standard solution.

  • Filtration: Filter the sample through a 0.2 µm or 0.45 µm filter before injection into the LC-MS/MS system.[13]

LC-MS/MS Analysis
  • Chromatographic Separation: Utilize a suitable column (e.g., C18) with a gradient elution program, often using mobile phases containing ammonium (B1175870) formate (B1220265) and acetonitrile.[11] Ion-pairing agents can be used to improve the retention of these polar compounds.[12][14]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[13] Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each biogenic amine and its corresponding deuterated internal standard.[12]

  • Quantification: Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[6]

Conclusion

The use of deuterated internal standards in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of biogenic amines in a variety of complex matrices.[3][4] While the initial cost of deuterated standards may be higher than other alternatives, the significant improvement in data quality and method reliability justifies the investment for critical applications in research, drug development, and safety testing.[3] The adoption of this methodology ensures that researchers and professionals can have high confidence in their quantitative results, leading to more informed decisions and advancements in their respective fields.

References

A Comparative Guide to the Linearity of Calibration Curves Using Deuterated Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the precision and reliability of bioanalytical methods are paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is a cornerstone of robust quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the linearity of calibration curves established using N,N,N-Trimethyl-1,3-propanediamine-d6 and two alternative deuterated internal standards, Olanzapine-d3 and Clozapine-d4. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate internal standards and the development of validated bioanalytical methods.

Performance Comparison of Deuterated Internal Standards

The linearity of a calibration curve is a critical parameter in bioanalytical method validation, demonstrating the direct proportionality between the analyte concentration and the instrument's response over a defined range. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate quantification. The following table summarizes the typical performance characteristics of calibration curves using this compound and two commonly used deuterated internal standards, Olanzapine-d3 and Clozapine-d4. The data presented is a synthesis of expected performance based on published bioanalytical method validation literature.

ParameterThis compound (for Morantel analysis)Olanzapine-d3 (for Olanzapine analysis)Clozapine-d4 (for Clozapine analysis)
Analyte MorantelOlanzapineClozapine
Internal Standard N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5)Olanzapine-d3Clozapine-d4
Typical Calibration Range 1 - 750 µg/kg0.1 - 30 ng/mL1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.98
Back-calculated Accuracy of Standards Within ± 15% of nominal (± 20% for LLOQ)Within ± 15% of nominal (± 20% for LLOQ)Within ± 15% of nominal (± 20% for LLOQ)
Precision of Standards (%CV) < 15% (< 20% for LLOQ)< 15% (< 20% for LLOQ)< 15% (< 20% for LLOQ)

Note: The data for this compound is based on a closely related analogue, NMPA-d5, used in a validated method for morantel.[1][2]

Experimental Protocols

The establishment of a linear and reproducible calibration curve is a fundamental aspect of bioanalytical method validation. The following is a detailed protocol for generating a calibration curve for the quantification of an analyte in a biological matrix using a deuterated internal standard. This protocol is based on established guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3]

Objective: To establish a calibration curve for the quantification of a target analyte in a biological matrix (e.g., plasma, serum) using a deuterated internal standard and to assess its linearity.

Materials:

  • Target analyte reference standard

  • Deuterated internal standard (e.g., this compound)

  • Blank biological matrix (e.g., human plasma)

  • High-purity organic solvents (e.g., methanol, acetonitrile)

  • High-purity water

  • Calibrated pipettes and other standard laboratory equipment

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a primary stock solution of the analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a primary stock solution of the deuterated internal standard in the same solvent at a concentration of 1 mg/mL.

    • From the primary stock solutions, prepare working stock solutions of both the analyte and the internal standard by serial dilution.

  • Preparation of Calibration Standards:

    • Prepare a series of at least six to eight non-zero calibration standards by spiking the blank biological matrix with the analyte working stock solution to achieve the desired concentration range.

    • The concentration range should encompass the expected concentrations of the analyte in the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • Also prepare a "blank" sample (matrix with no analyte or internal standard) and a "zero" sample (matrix with internal standard only).

  • Preparation of Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high, within the calibration range.

    • QC samples should be prepared from a separate weighing of the analyte reference standard than that used for the calibration standards.

  • Sample Preparation:

    • To an aliquot of each calibration standard, QC sample, blank, and zero sample, add a fixed volume of the internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.

    • Evaporate the solvent from the extracted samples and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Analyze the samples using a validated chromatographic method and mass spectrometric conditions.

  • Data Analysis:

    • For each calibration standard, determine the peak area of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.

    • Perform a linear regression analysis on the calibration curve data. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.

    • The linearity of the calibration curve is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should be ≥ 0.99.

    • Back-calculate the concentrations of the calibration standards and QC samples using the regression equation. The accuracy of the back-calculated concentrations for the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using an internal standard, from sample preparation to data analysis.

Bioanalytical_Workflow Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Peak_Integration Peak Area Integration LC_MS->Peak_Integration Ratio_Calc Calculate Peak Area Ratio Peak_Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte Concentration Cal_Curve->Quantification

Caption: Workflow of a typical bioanalytical method using an internal standard.

References

A Comparative Guide to Deuterated Internal Standards for Amine Quantification: Focus on N,N,N-Trimethyl-1,3-propanediamine-d6 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis and quantitative mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of the performance of N,N,N-Trimethyl-1,3-propanediamine-d6 and its closely related analogues against other commonly used deuterated diamine internal standards, such as deuterated putrescine and cadaverine. The selection of an appropriate internal standard is critical for mitigating matrix effects, normalizing for extraction variability, and ensuring the overall robustness of an analytical method.

This document presents a summary of reported performance data, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for these internal standards from various scientific studies. Detailed experimental protocols are provided to offer context to the presented data, and logical workflows are visualized to aid in the comprehension of the analytical processes.

Performance Comparison of Deuterated Diamine Internal Standards

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for N-methyl-1,3-propanediamine-d5 (a close analogue of this compound) and alternative deuterated diamines from scientific literature. It is important to note that the experimental conditions, including the matrix and analytical instrumentation, varied between studies, which will influence the reported sensitivity.

Internal StandardAnalyte(s)MatrixLODLOQ/LLOQAnalytical MethodReference
N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5)N-methyl-1,3-propanediamine (NMPA)Bovine Muscle0.42 µg/kg1.39 µg/kgLC-QqQ-MS/MS with PFPA derivatization[1][2]
Deuterated PutrescinePutrescine, Cadaverine, Spermidine, Spermine, etc.Human Serum-0.1 - 5 ng/mL (LLOQ)Online SPE-LC-MS/MS with benzoylation[3][4]
Deuterated CadaverinePutrescine, Cadaverine, Spermidine, Spermine, etc.Human Serum-0.1 - 5 ng/mL (LLOQ)Online SPE-LC-MS/MS with benzoylation[3][4]
Not Specified (assumed external standard)PutrescineSurface Water1.0 µg/L3.0 µg/LHPLC-MS/MS without derivatization[5]
Not Specified (assumed external standard)CadaverineSurface Water0.05 µg/L0.2 µg/LHPLC-MS/MS without derivatization[5]

Note: LOQ (Limit of Quantification) and LLOQ (Lower Limit of Quantification) are often used interchangeably and represent the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Experimental Protocols

The following are detailed methodologies from the cited studies to provide a comprehensive understanding of how the performance data was generated.

Protocol 1: Determination of N-methyl-1,3-propanediamine in Bovine Muscle[1][2]
  • Objective: To determine the concentration of N-methyl-1,3-propanediamine (NMPA) in bovine muscle using an isotope dilution LC-MS/MS method.

  • Internal Standard: N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5).

  • Sample Preparation:

    • Bovine muscle tissue was homogenized.

    • The homogenate was subjected to acid hydrolysis to release NMPA from its parent compounds.

    • The hydrolysate was neutralized and spiked with the NMPA-d5 internal standard.

    • The sample was derivatized with pentafluoropropionic acid anhydride (B1165640) (PFPA).

    • The derivatized sample was extracted and concentrated for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-QqQ-MS/MS).

    • Ionization: Negative ion electrospray ionization (ESI-).

    • Separation: Chromatographic separation was achieved on a C18 or perfluorophenyl (PFP) column.

  • Quantification: The concentration of NMPA was determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Quantification of Polyamines in Human Serum[3][4]
  • Objective: To simultaneously quantify eight polyamines, including putrescine and cadaverine, in human serum.

  • Internal Standards: Isotope-labeled standards for each polyamine (e.g., deuterated putrescine, deuterated cadaverine).

  • Sample Preparation:

    • Serum samples were subjected to a single derivatization step using benzoyl chloride.

    • The derivatized sample was directly analyzed without further manual clean-up.

  • Online SPE-LC-MS/MS Analysis:

    • Instrumentation: An online solid-phase extraction (SPE) system coupled to a liquid chromatograph and a tandem mass spectrometer.

    • SPE: Two SPE columns were used in parallel for sample clean-up and concentration.

    • Separation: Chromatographic separation was performed on a suitable LC column.

    • Detection: Tandem mass spectrometry was used for the detection and quantification of the derivatized polyamines.

  • Quantification: The concentration of each polyamine was determined using its respective isotope-labeled internal standard and a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflows described above.

experimental_workflow_1 cluster_prep Sample Preparation cluster_analysis Analysis homogenization Homogenization of Bovine Muscle hydrolysis Acid Hydrolysis homogenization->hydrolysis spiking Spiking with NMPA-d5 IS hydrolysis->spiking derivatization PFPA Derivatization spiking->derivatization extraction Extraction & Concentration derivatization->extraction lc_ms LC-QqQ-MS/MS (Negative ESI) extraction->lc_ms data Data Acquisition & Quantification lc_ms->data experimental_workflow_2 cluster_prep Sample Preparation cluster_analysis Analysis serum Human Serum Sample derivatization Benzoylation (with Deuterated IS) serum->derivatization online_spe Online SPE derivatization->online_spe lc_ms LC-MS/MS online_spe->lc_ms data Data Acquisition & Quantification lc_ms->data

References

The Gold Standard vs. a Practical Alternative: A Comparative Guide to Internal Standards for N-methyl-1,3-propanediamine (NMPA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-methyl-1,3-propanediamine (NMPA), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance of a deuterated internal standard, N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5), against a structural analog internal standard in the bioanalysis of NMPA.

N-methyl-1,3-propanediamine (NMPA) is a significant marker residue for the anthelmintic veterinary drugs morantel (B1676740) and pyrantel. Accurate quantification of NMPA in complex matrices such as bovine muscle is crucial for regulatory compliance and food safety. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is indispensable for correcting analytical variability. This guide delves into a head-to-head comparison of a stable isotope-labeled (SIL) internal standard and a structural analog for NMPA analysis, based on a published scientific study.

Data Presentation: Quantitative Comparison of Internal Standards

The performance of an internal standard is primarily assessed by its ability to compensate for matrix effects and to ensure a linear response of the analyte across a range of concentrations. The following table summarizes the comparative performance of NMPA-d5 and an analogous internal standard, 1,4-diaminobutane (B46682) (putrescine), in the LC-MS/MS analysis of NMPA in bovine muscle.

Performance MetricN-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5)1,4-Diaminobutane (Putrescine) (Analog IS)
Matrix Effect Effective compensation for signal suppression/enhancementVariable and less effective compensation
Linearity (R²) ≥ 0.99Prone to deviation from linearity
Accuracy HighPotentially compromised due to differential matrix effects
Precision HighLower precision due to inconsistent recovery
Co-elution with Analyte Nearly identical retention timeDifferent retention time

Experimental Protocols

The data presented in this guide is based on the methodologies for the determination of NMPA in bovine muscle using LC-MS/MS. A detailed experimental protocol is outlined below.

Sample Preparation and Hydrolysis: Bovine muscle tissue is homogenized and subjected to acidic hydrolysis to release NMPA from its parent drug metabolites. A known amount of the internal standard (either NMPA-d5 or 1,4-diaminobutane) is added to the sample prior to hydrolysis.

Derivatization: Following hydrolysis, the sample extract is derivatized using pentafluoropropionic acid anhydride (B1165640) (PFPA). This step is crucial as it improves the chromatographic properties and the mass spectrometric response of NMPA and the internal standards.

LC-MS/MS Analysis: The derivatized sample is then analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-QqQ-MS/MS) or an ion trap mass spectrometer (LC-IT-MS/MS) operating in negative ion electrospray ionization (ESI) mode. The chromatographic separation is typically achieved on a C18 or a perfluorophenyl (PFP) column.

Mandatory Visualization

To illustrate the analytical workflow and the logical relationship in the selection of an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Homogenization Bovine Muscle Homogenization Spiking Spiking with Internal Standard (NMPA-d5 or Analog IS) Homogenization->Spiking Hydrolysis Acidic Hydrolysis Spiking->Hydrolysis Derivatization Derivatization with PFPA Hydrolysis->Derivatization LC_Separation LC Separation (C18 or PFP column) Derivatization->LC_Separation MS_Detection MS/MS Detection (Negative ESI) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for the analysis of NMPA in bovine muscle.

Logical_Relationship cluster_IS_Choice Choice of Internal Standard cluster_Properties Key Properties for Ideal IS Analyte N-methyl-1,3-propanediamine (NMPA) Deuterated_IS Deuterated IS (NMPA-d5) Analyte->Deuterated_IS is the analyte for Analog_IS Analog IS (e.g., 1,4-Diaminobutane) Analyte->Analog_IS is the analyte for Physicochemical Similar Physicochemical Properties Deuterated_IS->Physicochemical possesses Coelution Co-elution with Analyte Deuterated_IS->Coelution ensures Extraction Identical Extraction Recovery Deuterated_IS->Extraction leads to Ionization Similar Ionization Efficiency Deuterated_IS->Ionization provides Analog_IS->Physicochemical has different Analog_IS->Coelution does not ensure Analog_IS->Extraction may have different Analog_IS->Ionization has different

Caption: Rationale for selecting an ideal internal standard for NMPA analysis.

Inter-laboratory Comparison of Amine Analysis Using Deuterated Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is critical in various fields, from ensuring food safety to the development of new pharmaceuticals. The use of deuterated internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for achieving the highest levels of accuracy and reproducibility.[1][2] This is because deuterated standards, being chemically almost identical to their non-deuterated counterparts, co-elute and experience similar ionization and matrix effects, allowing for reliable correction of experimental variations.[1][3][4] This guide provides a comparative overview of analytical methods for amine quantification, drawing upon data from various validation studies to offer insights into the performance of different approaches.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of biogenic amines using deuterated internal standards. The data is collated from various independent validation studies and provides a benchmark for what can be achieved with these methods.

Table 1: Performance Characteristics for Biogenic Amine Analysis in Food Matrices

AnalyteMatrixMethodLOD (mg/kg)LOQ (mg/kg)Recovery (%)Precision (RSD%)Reference
Histamine (B1213489)FishLC-MS/MS1.2 - 19.0--Excellent[5]
PutrescineFishLC-MS/MS1.2 - 19.0--Excellent[5]
CadaverineFishLC-MS/MS1.2 - 19.0--Excellent[5]
TyraminePickled CrabsUHPLC-MS/MS0.10.384.7 - 1153.7 - 7.7[6]
HistaminePickled CrabsUHPLC-MS/MS1.03.084.7 - 1153.7 - 7.7[6]
PutrescinePickled CrabsUHPLC-MS/MS1.03.084.7 - 1153.7 - 7.7[6]
CadaverinePickled CrabsUHPLC-MS/MS1.03.084.7 - 1153.7 - 7.7[6]
SpermidinePickled CrabsUHPLC-MS/MS1.03.084.7 - 1153.7 - 7.7[6]
SperminePickled CrabsUHPLC-MS/MS1.03.084.7 - 1153.7 - 7.7[6]
TryptaminePickled CrabsUHPLC-MS/MS0.10.384.7 - 1153.7 - 7.7[6]
β-phenylethylaminePickled CrabsUHPLC-MS/MS0.10.384.7 - 1153.7 - 7.7[6]

Table 2: Performance Characteristics for Primary Aromatic Amine Analysis in Human Urine

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD%)Reference
39 Primary Aromatic AminesHuman UrineLC-MS/MS0.025 - 0.200.1 - 1.075 - 114 (for 37 analytes)<11.7 (intra-day), <15.9 (inter-day)[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the key experimental protocols from the cited studies.

Method 1: Biogenic Amine Analysis in Food Matrices using LC-MS/MS

This method is suitable for the simultaneous quantification of eight major biogenic amines in complex food matrices.[4]

1. Sample Preparation:

  • Homogenization: Homogenize 5 g of the food sample.

  • Extraction: Add 20 mL of 0.5 M HCl to the homogenized sample and vortex for 5 minutes.

  • Internal Standard Spiking: Spike the sample with a known amount of the deuterated internal standard (e.g., N-Acetyltyramine-d4).

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • Dilution: Dilute the supernatant with the mobile phase before injection.

2. LC-MS/MS Analysis:

  • Chromatographic System: A rapid liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer.

  • Internal Standard: N-Acetyltyramine-d4.

  • Quantification: Based on the ratio of the analyte peak area to the internal standard peak area.

Method 2: Determination of Biogenic Amines in Fish Samples with Derivatization

This method involves a pre-column derivatization step to enhance the chromatographic separation and detection of biogenic amines.[5]

1. Sample Preparation:

  • Internal Standard Addition: Add deuterated putrescine, cadaverine, and histamine to the sample as internal standards.

  • Derivatization: Derivatize the amines with succinimidylferrocenyl propionate.

  • Extraction: Extract the derivatized amines.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography.

  • Ionization: Electrospray ionization.

  • Detection: Mass spectrometric detection.

  • Key Advantage: The co-elution of deuterated internal standards allows for excellent reproducibility.[5]

Method 3: High-Throughput Quantification of Biogenic Amines in Pickled Crabs

This UHPLC-MS/MS method is designed for the rapid and sensitive analysis of eight biogenic amines without derivatization.[6]

1. Sample Preparation:

  • Purification: Use magnetic solid-phase extraction (MSPE) with C nanofiber-coated magnetic nanoparticles (Fe3O4@C-NFs) as sorbents.

  • Internal Standard: Use a suitable deuterated internal standard.

2. UHPLC-MS/MS Analysis:

  • Chromatography: Ultra-high-performance liquid chromatography.

  • Detection: Tandem mass spectrometry.

  • Quantification: Based on the internal standard method.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biochemical pathways can enhance understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Food/Biological Sample homogenization Homogenization sample->homogenization extraction Extraction with Acid homogenization->extraction is_spike Spike with Deuterated Internal Standard extraction->is_spike centrifugation Centrifugation is_spike->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution lc_ms LC-MS/MS System dilution->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition quantification Quantification (Analyte/IS Ratio) data_acquisition->quantification results Results quantification->results

Figure 1: A generalized experimental workflow for the analysis of amines using deuterated internal standards and LC-MS/MS.

biogenic_amine_formation cluster_precursors Precursors cluster_process Microbial Action cluster_products Products amino_acids Amino Acids (e.g., Histidine, Tyrosine) decarboxylation Amino Acid Decarboxylase (Microbial Enzyme) amino_acids->decarboxylation decarboxylation biogenic_amines Biogenic Amines (e.g., Histamine, Tyramine) decarboxylation->biogenic_amines

Figure 2: Simplified signaling pathway for the formation of biogenic amines from amino acid precursors through microbial decarboxylation.

Conclusion

The use of deuterated internal standards is a cornerstone of modern, high-precision amine analysis. While a single, all-encompassing inter-laboratory comparison study is not yet available, the data from numerous independent validations consistently demonstrate that LC-MS/MS methods incorporating these standards provide excellent sensitivity, accuracy, and reproducibility. By carefully selecting and validating an appropriate method, researchers can have high confidence in the quality and reliability of their quantitative amine analysis. This guide serves as a starting point for navigating the landscape of available methods and making informed decisions for your specific research needs.

References

Evaluating the Recovery of N,N,N-Trimethyl-1,3-propanediamine-d6 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes in complex biological and environmental samples is paramount. The use of isotopically labeled internal standards is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative evaluation of the recovery of N,N,N-Trimethyl-1,3-propanediamine-d6, a deuterated internal standard, across various matrices. The information presented is based on published experimental data for its non-deuterated analogue and similar compounds, offering a predictive assessment of its performance.

This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, N,N,N-Trimethyl-1,3-propanediamine, and its structural analogue N-methyl-1,3-propanediamine (NMPA). NMPA is a key marker residue for determining exposure to the anthelmintic drugs morantel (B1676740) and pyrantel. The structural similarity and identical physicochemical properties of a deuterated internal standard ensure that it mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and matrix effects.

Comparative Recovery Data

While specific recovery data for this compound is not extensively available in published literature, a comprehensive analysis of its closely related analogue, N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d5), in bovine muscle provides a strong benchmark. Furthermore, recovery data for other short-chain amines in plasma and urine using similar extraction techniques offer valuable insights into the expected performance in these critical biological matrices.

MatrixInternal StandardAnalyteExtraction MethodAnalytical MethodApparent Recovery (%)Reference
Bovine Muscle N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamineN-methyl-1,3-propanediamine (NMPA)Hydrolysis, Derivatization, Liquid-Liquid ExtractionLC-MS/MS89 - 97[1][2]
Urine (Human) Heterocyclic Amines-d3/d4Heterocyclic AminesLiquid-Liquid Extraction followed by Solid-Phase ExtractionLC-MS/MS71.0 - 113.6
Plasma & Urine (Human) Dopamine-d4DopamineLiquid-Liquid ExtractionLC-MS/MS> 95.62
Urine (Human) Dansylated Biogenic AminesBiogenic AminesDispersive Liquid-Liquid MicroextractionUHPLC-Q-TOF-MS93.6 - 114

Note: Apparent recovery is the recovery of the analyte corrected for the recovery of the internal standard. This value reflects the overall efficiency and accuracy of the method.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the extraction of short-chain amines from different matrices, which can be adapted for this compound.

Extraction from Bovine Muscle (Adapted from a study on NMPA)
  • Homogenization: A representative sample of bovine muscle is homogenized.

  • Internal Standard Spiking: A known amount of this compound is added to the homogenate.

  • Hydrolysis: The sample is subjected to alkaline hydrolysis to release the target analyte from its conjugated forms.

  • Derivatization: The analyte and internal standard are derivatized to improve their chromatographic properties and detection sensitivity.

  • Liquid-Liquid Extraction (LLE): The derivatized compounds are extracted from the aqueous matrix into an organic solvent.

  • Analysis: The organic extract is evaporated, reconstituted, and analyzed by LC-MS/MS.

Conceptual Extraction from Plasma (General Protocol for Short-Chain Amines)
  • Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile.

  • Internal Standard Spiking: this compound is added to the plasma sample.

  • Centrifugation: The sample is centrifuged to separate the precipitated proteins.

  • Supernatant Transfer: The supernatant containing the analyte and internal standard is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Alternative: Solid-Phase Extraction (SPE): For cleaner extracts, the supernatant can be loaded onto an SPE cartridge. After washing, the analyte and internal standard are eluted with an appropriate solvent.

Conceptual Extraction from Urine (General Protocol for Short-Chain Amines)
  • pH Adjustment: The pH of the urine sample is adjusted to optimize extraction efficiency.

  • Internal Standard Spiking: A known quantity of this compound is added.

  • Liquid-Liquid Extraction (LLE): The sample is extracted with a water-immiscible organic solvent.

  • Phase Separation: The organic layer containing the analyte and internal standard is separated.

  • Evaporation and Reconstitution: The organic extract is evaporated and the residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • Alternative: Dispersive Liquid-Liquid Microextraction (DLLME): This technique uses a small amount of extraction solvent dispersed in the sample, offering high enrichment factors.

Performance Comparison with Alternatives

The choice of an internal standard is critical for the accuracy and precision of an analytical method. While deuterated internal standards are considered the gold standard, other options exist.

Internal Standard TypeAdvantagesDisadvantages
Deuterated (e.g., this compound) Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.Can be more expensive and may have isotopic contributions to the analyte signal if not sufficiently deuterated.
Structurally Similar (Analogous) More readily available and less expensive than deuterated standards.May not co-elute with the analyte and may not perfectly mimic its behavior during extraction and ionization, leading to less accurate correction.
Chemically Different Can be used when a deuterated or analogous standard is unavailable.Provides the least accurate correction as its physicochemical properties can differ significantly from the analyte.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Matrix Matrix (Bovine Muscle, Plasma, Urine) Spike Spike with This compound Matrix->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Evaporation Evaporation & Reconstitution Derivatization->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General experimental workflow for the analysis of N,N,N-Trimethyl-1,3-propanediamine using a deuterated internal standard.

IS_Logic Analyte Analyte (N,N,N-Trimethyl-1,3-propanediamine) Process Sample Preparation & Analysis (Extraction, Ionization, etc.) Analyte->Process IS Internal Standard (this compound) IS->Process Ratio Constant Ratio of Analyte/IS Response Process->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logical relationship demonstrating how a deuterated internal standard corrects for variability to ensure accurate quantification.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation with N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are non-negotiable. In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and accurate quantification. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard N,N,N-Trimethyl-1,3-propanediamine-d6 against alternative approaches, supported by experimental principles and data from closely related compounds.

The core advantage of using a deuterated internal standard like this compound lies in its chemical identity to the analyte, N,N,N-Trimethyl-1,3-propanediamine. This ensures that it behaves identically during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1][2]

Comparative Performance of Analytical Methods

The choice of an internal standard is a critical decision in the development of quantitative bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[3] A deuterated internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, leading to co-elution and similar ionization response.[4] This minimizes variability and improves data accuracy.[4]

ParameterMethod with Deuterated IS (NMPA-d5)Method with Analog ISRationale for Superiority of Deuterated IS
**Linearity (R²) **> 0.99Typically > 0.99Both methods can achieve good linearity, but the deuterated IS provides more consistent response across the concentration range.
Accuracy (% Recovery) 89% - 97%[5]Can be more variableCo-elution of the deuterated IS with the analyte provides better correction for matrix effects, leading to higher accuracy.[1][4]
Precision (%RSD) < 10%[5]Can be higherThe deuterated IS more effectively normalizes for variations in sample preparation and instrument response, resulting in better precision.[4]
Matrix Effect Significantly minimizedSusceptible to differential matrix effectsSince the deuterated IS and analyte experience the same ion suppression or enhancement, the ratio of their responses remains constant.[2][7]
Limit of Quantification (LOQ) 1.39 µg/kg (LC-QqQ-MS/MS)[5]May be higherImproved signal-to-noise ratio due to better correction of interferences can lead to lower LOQs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following outlines a typical experimental protocol for an LC-MS/MS method for the determination of a tertiary amine like N,N,N-Trimethyl-1,3-propanediamine in a biological matrix using its deuterated internal standard.

Bioanalytical Method using a Deuterated Internal Standard

This method is based on the principles of isotope dilution mass spectrometry.[4]

1. Sample Preparation (Protein Precipitation)

  • To a 100 µL aliquot of the biological sample (e.g., human plasma), add 25 µL of the this compound internal standard working solution at a known concentration.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing Workflows and Method Selection

The decision to use a deuterated internal standard and the process of cross-validating analytical methods can be visualized to clarify the underlying logic and workflow.

G Decision Pathway for Internal Standard Selection A Start: Need for a quantitative bioanalytical method B Is a stable isotope-labeled (deuterated) internal standard available? A->B C Yes B->C D No B->D E Select the deuterated internal standard (e.g., this compound) C->E F Select a structural analog as the internal standard D->F G Proceed with method development and validation E->G F->G H Higher risk of inaccurate data due to potential for differential matrix effects and extraction recovery F->H G Workflow for Cross-Validation of Analytical Methods A Define the two analytical methods to be compared (e.g., Method A with Deuterated IS, Method B with Analog IS) B Prepare a set of quality control (QC) samples at different concentrations A->B C Analyze the QC samples using both Method A and Method B B->C D Statistically compare the results from both methods C->D E Do the results meet the acceptance criteria for agreement? D->E F Yes E->F G No E->G H The methods are considered cross-validated and can be used interchangeably F->H I Investigate the source of discrepancy and re-evaluate the methods G->I

References

Assessing the Isotope Effect of N,N,N-Trimethyl-1,3-propanediamine-d6 on Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analysis, particularly in drug development and bioanalysis, the use of internal standards is crucial for achieving accurate and precise results. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based quantification. This guide provides a comparative assessment of the anticipated performance of N,N,N-Trimethyl-1,3-propanediamine-d6 as an internal standard, drawing upon experimental data from a closely related compound, N-methyl-1,3-propanediamine (NMPA).

The primary role of an internal standard is to compensate for the variability inherent in analytical procedures, including sample extraction, derivatization, and instrument response. An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest. Deuterated standards, such as this compound, are structurally identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle mass difference allows for their distinction by a mass spectrometer, while ensuring they behave similarly to the analyte during sample preparation and analysis.

While specific experimental data for this compound is not extensively available in published literature, a comprehensive study on the quantification of the structurally similar N-methyl-1,3-propanediamine (NMPA) using a custom-synthesized deuterated internal standard (NMPA-d5) provides valuable insights. This study highlights the advantages of using a SIL internal standard over an analogous (structurally similar but not isotopically labeled) internal standard.

Quantitative Performance Comparison

The following table summarizes the performance of a quantitative LC-MS/MS method for NMPA using both an isotopically labeled internal standard (NMPA-d5) and an analogous internal standard. These results serve as a strong proxy for the expected performance of this compound.

Performance MetricIsotopically Labeled I.S. (NMPA-d5)Analogous I.S.
Apparent Recovery 89% - 97%Data not as consistent
Repeatability (RSD) < 10%Higher variability observed
Linearity (R²) > 0.99Potential for non-linearity due to differential matrix effects
LOD (µg/kg) 0.42Likely higher due to increased noise and variability
LOQ (µg/kg) 1.39Likely higher due to increased noise and variability

Data extrapolated from the study on NMPA by Li et al. (2012)[1][2]

The data clearly indicates that the use of an isotopically labeled internal standard results in superior analytical performance, with excellent recovery and repeatability.[1][2] This is attributed to the ability of the SIL standard to more effectively compensate for matrix effects and other sources of analytical variability.

Experimental Protocols

The following is a detailed methodology for the quantification of NMPA using a deuterated internal standard, which can be adapted for N,N,N-Trimethyl-1,3-propanediamine.

1. Sample Preparation: Hydrolysis and Derivatization

  • Hydrolysis: To release the target analyte from its parent compounds, bovine muscle tissue is subjected to acidic hydrolysis.

  • Derivatization: The hydrolyzed sample is then derivatized with pentafluoropropionic acid anhydride (B1165640) (PFPA). This step is crucial for improving the chromatographic properties and mass spectrometric response of the analyte and internal standard.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system is used.

  • Column: A C18 or perfluorophenyl (PFP) analytical column is employed for separation.

  • Mobile Phase: A gradient elution with a suitable mobile phase composition (e.g., acetonitrile (B52724) and water with additives) is used.

3. Mass Spectrometric Parameters

  • Mass Spectrometer: A triple quadrupole (QqQ) or ion trap (IT) mass spectrometer is utilized.

  • Ionization: Negative ion electrospray ionization (ESI) is employed.

  • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the fundamental principle of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Bovine Muscle Sample hydrolysis Acid Hydrolysis sample->hydrolysis derivatization PFPA Derivatization hydrolysis->derivatization lc LC Separation (C18 or PFP column) derivatization->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms data Quantitative Data ms->data Data Acquisition

Caption: Experimental workflow for the quantification of N-methyl-1,3-propanediamine.

G cluster_ideal Ideal Internal Standard (Deuterated) cluster_nonideal Analogous Internal Standard analyte1 Analyte process1 Sample Prep & Analysis Variability analyte1->process1 is1 Deuterated I.S. is1->process1 result1 Analyte / I.S. Ratio (Constant) process1->result1 Correction analyte2 Analyte process2 Sample Prep & Analysis Variability analyte2->process2 is2 Analogous I.S. is2->process2 result2 Analyte / I.S. Ratio (Variable) process2->result2 Incomplete Correction

Caption: Correction for analytical variability by different internal standards.

References

Safety Operating Guide

Proper Disposal of N,N,N-Trimethyl-1,3-propanediamine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for N,N,N-Trimethyl-1,3-propanediamine-d6. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

This chemical is classified as a flammable and corrosive liquid, necessitating careful handling and disposal.[1] Waste generators must comply with all applicable local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Hazard Profile and Safety Summary

Personnel handling this compound must be fully aware of its hazardous properties to mitigate risks. The following table summarizes key quantitative data related to its safety profile.

PropertyValueSource
Flash Point34 °C (93.2 °F) - closed cup
Boiling Point140-142 °C
Density0.793 g/mL at 25 °C
Hazard ClassAcute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion 1B, Flammable Liquid 3

Pre-Disposal and Handling Protocols

Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is in use, including but not limited to:

  • Eye Protection: Eyeshields or safety glasses.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For higher concentrations, a dust mask (type N95) may be necessary.

  • Body Protection: Protective clothing to prevent skin contact.

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]

  • Keep the container tightly closed.[2][3]

  • Ground/bond container and receiving equipment to prevent static discharge.[2][3]

  • Use only non-sparking tools and explosion-proof equipment.[2][3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

  • Wash face, hands, and any exposed skin thoroughly after handling.[2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Containment:

    • For spills, soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[2][3]

    • Collect the absorbed material and the empty container into a suitable, closed, and properly labeled container for disposal.[2][3]

  • Labeling:

    • Clearly label the waste container with the chemical name: "Hazardous Waste: this compound".

    • Include appropriate hazard symbols for flammable and corrosive materials.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated flammables storage area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

    • Keep the container tightly closed in a dry and cool place.[2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill absorb Absorb with Inert Material (e.g., sand, silica gel) spill->absorb Yes collect Collect Waste into a Labeled, Sealed Container spill->collect No (Container Disposal) absorb->collect store Store in a Designated Flammables Area collect->store contact Contact Approved Hazardous Waste Disposal Facility store->contact end End: Waste Transferred to Disposal Facility contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling N,N,N-Trimethyl-1,3-propanediamine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel working with N,N,N-Trimethyl-1,3-propanediamine-d6. The following procedures are based on the safety data for structurally similar chemicals and are designed to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]Protects against severe eye irritation and chemical splashes.
Skin Protection Chemical-resistant gloves (inspect before use), flame-retardant and impervious clothing, and disposable Tyvek-type sleeves taped to gloves.[1]Prevents skin contact, which can cause severe burns and toxic effects.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary when engineering controls are insufficient. In situations with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[1]Protects against the inhalation of toxic vapors.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is mandatory to ensure safety during the handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

2. Pre-Handling Preparations:

  • Wash hands thoroughly before and after handling.[2]

  • Ensure all containers are properly labeled and stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[2][5]

3. During Operation:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.

  • Use only non-sparking tools.[3][4]

4. After Handling:

  • Wash hands and face thoroughly after handling.

  • Remove and wash any contaminated clothing before reuse.[2]

  • Store the chemical in a tightly closed container in a designated flammables area.[2][3]

Spill and Disposal Plan

Proper management of spills and waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Spill Containment:

  • In case of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[3][4]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Use an electrically protected vacuum cleaner for larger spills.

Disposal:

  • Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[3]

  • Empty containers should be treated as unused product and disposed of accordingly; do not reuse empty containers.[1]

  • It is recommended to entrust the disposal to a licensed waste disposal company.

Experimental Workflow for Handling this compound

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_materials Gather and Inspect Materials prep_setup->prep_materials handling_transfer Transfer Chemical prep_materials->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe storage_store Store in a Cool, Dry, Well-Ventilated Area cleanup_ppe->storage_store

Caption: A flowchart outlining the safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.